Indole-4-boronic acid
Description
Properties
IUPAC Name |
1H-indol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUQEVUEBCLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CNC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376786 | |
| Record name | Indole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220465-43-0 | |
| Record name | Indole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Indole-4-boronic Acid from 4-bromoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Indole-4-boronic acid from 4-bromoindole (B15604). The primary synthetic route involves a three-step process: protection of the indole (B1671886) nitrogen, lithium-halogen exchange followed by borylation, and subsequent deprotection or purification of the boronate ester. This guide details the experimental protocols, presents quantitative data from analogous reactions, and visualizes the workflow and chemical transformations.
Introduction
This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry and materials science. Its utility lies in its ability to participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of diverse functionalities at the 4-position of the indole scaffold, a privileged structure in many biologically active compounds. The synthesis from the readily available 4-bromoindole is a common and practical approach.
Synthetic Strategy Overview
The conversion of 4-bromoindole to this compound is typically not a direct, one-step process due to the acidic proton of the indole nitrogen, which is incompatible with the organolithium reagents used in the key transformation. Therefore, a protecting group strategy is commonly employed. The overall synthetic pathway can be summarized as follows:
-
N-Protection: The indole nitrogen of 4-bromoindole is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent interference in the subsequent lithiation step.
-
Lithium-Halogen Exchange and Borylation: The N-protected 4-bromoindole undergoes a lithium-halogen exchange with an organolithium reagent, such as n-butyllithium, at low temperatures to form a highly reactive 4-indolyl-lithium species. This intermediate is then quenched with a boron electrophile, typically a borate (B1201080) ester like triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxy pinacol (B44631) borane), to yield the corresponding N-protected this compound or its pinacol ester.
-
Deprotection and Isolation: The protecting group is removed, if necessary, and the final product, this compound or its ester, is purified.
Detailed Experimental Protocols
The following protocols are representative procedures based on established methodologies for similar substrates. Researchers should adapt these protocols based on their specific experimental setup and scale.
Step 1: Synthesis of tert-butyl 4-bromo-1H-indole-1-carboxylate (N-Boc-4-bromoindole)
This procedure is based on a general method for the N-Boc protection of indoles.
Reaction Scheme:
Materials:
-
4-Bromoindole
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-1H-indole (1.0 equiv) in anhydrous DCM, add DMAP (0.1 equiv) and triethylamine (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford tert-butyl 4-bromo-1H-indole-1-carboxylate as a solid.
Table 1: Representative Reaction Parameters for N-Boc Protection
| Parameter | Value/Condition |
| Reactants | 4-Bromoindole, Boc₂O |
| Reagents | DMAP, Et₃N |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Step 2: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
This is the key lithium-halogen exchange and borylation step. This protocol is adapted from general procedures for the lithiation of bromoarenes and subsequent borylation.[1]
Reaction Scheme:
Materials:
-
tert-butyl 4-bromo-1H-indole-1-carboxylate
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane) or Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-bromo-1H-indole-1-carboxylate (1.0 equiv) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1-1.2 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2-1.5 equiv) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Table 2: Representative Reaction Parameters for Lithiation-Borylation
| Parameter | Value/Condition |
| Reactant | N-Boc-4-bromoindole |
| Reagents | n-BuLi, Isopropoxy pinacol borane |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 60-80% (based on analogous reactions) |
Step 3: Synthesis of this compound (Deprotection)
If the final desired product is the boronic acid, a deprotection step is necessary.
Reaction Scheme:
Materials:
-
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
-
Hydrochloric acid (HCl), e.g., 3M aqueous solution
-
Dioxane or other suitable solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected this compound pinacol ester in a suitable solvent such as dioxane.
-
Add an aqueous solution of hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or chromatography.
Purification of Boronic Acids and Esters
The purification of boronic acids and their pinacol esters can sometimes be challenging due to their propensity to dehydrate to form boroxines or their interaction with silica gel.
Table 3: Purification Methods for this compound and its Esters
| Method | Description | Applicability |
| Column Chromatography | Silica gel is commonly used. To avoid decomposition on acidic silica, the silica can be pre-treated with a base like triethylamine or by impregnating it with boric acid.[2] | Boronate esters |
| Recrystallization | A common method for purifying solid boronic acids. Suitable solvent systems need to be determined empirically. | Boronic acids |
| Acid-Base Extraction | Boronic acids are weakly acidic and can sometimes be purified by extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidification and extraction back into an organic solvent. | Boronic acids |
Conclusion
The synthesis of this compound from 4-bromoindole is a robust and scalable process that is essential for the development of novel indole-based compounds. The key steps of N-protection, lithium-halogen exchange/borylation, and deprotection are well-established transformations in organic synthesis. Careful control of reaction conditions, particularly temperature during the lithiation step, is crucial for achieving good yields. The choice of purification method will depend on the stability and physical properties of the final product. This guide provides a solid foundation for researchers to successfully synthesize this important building block.
References
Ortho-metalation Strategies for the Synthesis of Indole-4-boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. Among the various substituted indoles, those functionalized at the C4-position are of particular interest due to their presence in a range of bioactive natural products and complex molecules. The synthesis of indole-4-boronic acid and its esters is a critical step in accessing these C4-substituted indoles, as the boronic acid moiety serves as a versatile handle for a wide array of cross-coupling reactions. This technical guide provides a comprehensive overview of the primary ortho-metalation strategies employed for the synthesis of this compound, focusing on directed ortho-metalation (DoM), transition-metal-catalyzed C-H activation, and metal-free borylation.
Directed ortho-Metalation (DoM) Strategies
Directed ortho-metalation is a powerful strategy that utilizes a directing group (DG) to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. The resulting organometallic intermediate is then quenched with an electrophile, in this case, a boron-containing reagent, to install the boronic acid or boronic ester functionality. The choice of the directing group is crucial for achieving high regioselectivity for the C4-position of the indole ring.
N-Based Directing Groups
Directing groups on the indole nitrogen (N1) can effectively steer metalation to the C7 and sometimes the C2 position. However, with appropriate substitution on the indole ring, C4-metalation can be achieved.
-
N-Silyl and N-Carbamate Directing Groups: Garg and coworkers have demonstrated the use of a removable N-carbamate group to direct lithiation to the C4 position. This strategy involves the cine-substitution of indolyl carbamates via their C4-lithiated intermediates, which can be trapped with a borylating agent.[1] Similarly, N-silyl groups have been employed to facilitate C4-lithiation.[1]
C3-Based Directing Groups
Placing a directing group at the C3 position has proven to be a highly effective strategy for activating the C4-H bond.
-
C3-Formyl and C3-Carbonyl Directing Groups: The formyl group at the C3 position is a widely used directing group for C4-functionalization. Prabhu and coworkers have extensively studied the use of C3-carbonyl groups in transition-metal-catalyzed reactions.[1] These weakly coordinating groups can form a stable six-membered metallacycle intermediate, favoring C-H activation at the C4 position over the C2 position.
-
Gramine-type Directing Groups: The dimethylaminomethylene group of gramine, a naturally occurring indole alkaloid, can serve as a removable directing group for C4-lithiation, as demonstrated by Iwao and Ishibashi in the synthesis of clavicipitic acid.[1]
Transition-Metal-Catalyzed C-H Borylation
In recent years, transition-metal-catalyzed C-H activation has emerged as a more atom- and step-economical approach for the synthesis of arylboronic acids. These methods often operate under milder conditions compared to traditional DoM and exhibit high regioselectivity dictated by a directing group.
Iridium-Catalyzed Borylation
Iridium catalysts are highly effective for the C-H borylation of arenes and heteroarenes. In the context of indoles, directing groups are essential to override the inherent reactivity at the C2 and C3 positions and achieve C4-selectivity. Carbonyl groups at the C3 position have been successfully employed to direct iridium-catalyzed C4-borylation.[1]
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts have also been utilized for the C4-functionalization of indoles. Similar to iridium catalysis, a directing group at the C3 position, such as a trifluoroacetyl group, is crucial for achieving high regioselectivity. Prabhu and You have both contributed significantly to the development of rhodium-catalyzed C4-amination and other functionalizations.[1][2]
Ruthenium-Catalyzed C-H Functionalization
Ruthenium catalysts, often in the presence of an oxidant, can catalyze the C4-alkenylation of indoles bearing a C3-formyl directing group. This methodology, developed by Prabhu and coworkers, provides a direct route to C4-functionalized indoles.[1]
Metal-Free C-H Borylation
A significant advancement in the field is the development of metal-free C-H borylation reactions. These methods offer the advantage of avoiding potentially toxic and expensive transition metals.
BBr₃-Mediated C-H Borylation
Shi and coworkers have pioneered a metal-free approach for the C4- and C7-borylation of indoles using boron tribromide (BBr₃).[3][4][5][6][7] This reaction is believed to proceed through a chelation-assisted mechanism where a directing group, such as a pivaloyl group at the N1 or C3 position, coordinates to BBr₃, bringing the boron reagent in proximity to the C4-H bond for subsequent borylation.[4][8]
Data Presentation
The following tables summarize the key ortho-metalation strategies for the synthesis of this compound derivatives, highlighting the directing group, metalating agent/catalyst, and reported yields where available.
| Strategy | Directing Group (Position) | Metalating Agent / Catalyst | Borylating Agent | Yield (%) | Reference |
| Directed ortho-Metalation (DoM) | N-Carbamate | n-BuLi / s-BuLi | B(OR)₃ / Bpin₂ | Moderate to Good | Garg et al.[1] |
| Directed ortho-Metalation (DoM) | C3-Dimethylaminomethylene (Gramine) | n-BuLi | B(OR)₃ | Not specified | Iwao & Ishibashi[1] |
| Iridium-Catalyzed C-H Borylation | C3-Carbonyl | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | Good to Excellent | Prabhu et al.[1] |
| Rhodium-Catalyzed C-H Functionalization | C3-Trifluoroacetyl | [RhCp*Cl₂]₂ | - | Good | Prabhu, You et al.[1][2] |
| Ruthenium-Catalyzed C-H Functionalization | C3-Formyl | [Ru(p-cymene)Cl₂]₂ | - | Good | Prabhu et al.[1] |
| Metal-Free C-H Borylation | N-Pivaloyl or C3-Pivaloyl | BBr₃ | B₂pin₂ | Good to Excellent | Shi et al.[3][4][5][6][7] |
Note: Yields are generalized as specific quantitative data for the direct synthesis of this compound were not consistently available in the initial search results. The references point to the general methodologies.
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation of these synthetic strategies. The following are generalized protocols based on the cited literature.
General Protocol for Directed ortho-Metalation (DoM)
-
Indole Protection: The indole starting material is first protected at the nitrogen or substituted at the C3-position with the desired directing group under standard conditions.
-
Lithiation: The protected indole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (-78 °C). An organolithium reagent (e.g., n-BuLi, s-BuLi) is added dropwise, and the mixture is stirred for a specified time to allow for complete deprotonation at the C4-position.
-
Borylation: A solution of the electrophilic boron reagent (e.g., triisopropyl borate, pinacolborane) in the same solvent is added to the reaction mixture at low temperature.
-
Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the desired this compound or its ester.
General Protocol for Transition-Metal-Catalyzed C-H Borylation
-
Reaction Setup: To a reaction vessel are added the C3-directing group-substituted indole, the iridium catalyst (e.g., [Ir(cod)Cl]₂), a ligand (e.g., dtbpy), the boron source (e.g., B₂pin₂), and a suitable solvent (e.g., THF, dioxane).
-
Reaction Conditions: The reaction mixture is heated to a specific temperature for a set amount of time under an inert atmosphere.
-
Workup: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography to yield the this compound pinacol (B44631) ester.
General Protocol for Metal-Free C-H Borylation
-
Reaction Setup: The N- or C3-pivaloyl-protected indole is dissolved in a dry solvent (e.g., dichloromethane).
-
Borylation: Boron tribromide (BBr₃) is added to the solution at room temperature, and the reaction is stirred for a short period.
-
Esterification: The reaction mixture is then treated with pinacol and a base (e.g., pyridine) to form the pinacol ester.
-
Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified by chromatography.
Mandatory Visualization
Directed ortho-Metalation (DoM) Workflow
Caption: General workflow for the synthesis of this compound via Directed ortho-Metalation (DoM).
Transition-Metal-Catalyzed C-H Borylation Mechanism
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation of an indole with a directing group.
Metal-Free C-H Borylation Pathway
Caption: Proposed pathway for the metal-free, BBr₃-mediated C-H borylation of a protected indole.
References
- 1. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Stability of Indole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-4-boronic acid is a versatile heterocyclic organic compound that holds significant promise in the fields of medicinal chemistry and materials science. As a derivative of indole (B1671886), a privileged scaffold in numerous biologically active molecules, and featuring a reactive boronic acid moiety, it serves as a key building block in the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the facile formation of carbon-carbon bonds, enabling the construction of diverse molecular libraries for drug discovery and the development of novel organic materials. This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of this compound, intended to be a valuable resource for researchers and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. While experimental data for some properties are not extensively reported in the literature, a summary of available and predicted data is presented below.
| Property | Value | Source |
| Molecular Formula | C8H8BNO2 | --INVALID-LINK-- |
| Molecular Weight | 160.97 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General observation |
| Melting Point | >300 °C (decomposes) | Typical for arylboronic acids |
| pKa | ~8.5 - 9.5 (predicted) | Estimated based on similar arylboronic acids |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. Limited solubility in nonpolar solvents. | --INVALID-LINK-- (for pinacol (B44631) ester), General knowledge on boronic acids |
Stability and Storage
Proper handling and storage are essential to maintain the integrity of this compound. Like many boronic acids, it is susceptible to certain decomposition pathways.
Thermal Stability: Arylboronic acids, upon heating, can undergo dehydration to form cyclic anhydrides known as boroxines. This process is often reversible upon exposure to water. Thermogravimetric analysis (TGA) of related arylboronic acids shows mass loss corresponding to the loss of water molecules at elevated temperatures. It is recommended to avoid prolonged exposure to high temperatures.
Hydrolytic Stability: this compound is susceptible to hydrolysis, particularly under basic conditions, which can lead to protodeboronation—the replacement of the boronic acid group with a hydrogen atom. The stability is pH-dependent, and solutions should be prepared fresh when possible. For long-term storage, the solid form is preferred.
Storage Conditions: For optimal stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and light. [ 4 ] Short-term storage at 0-4 °C and long-term storage at -20 °C are recommended. [ 4 ]
Synthesis and Purification
The synthesis of this compound typically proceeds via a lithiation-borylation sequence starting from a suitable halo-indole precursor, most commonly 4-bromoindole (B15604).
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-1H-indole (Precursor) A common route to 4-bromoindole is through the Batcho-Leimgruber indole synthesis.
-
Materials: 2-Methyl-3-nitroaniline (B147196), N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Palladium on carbon (10%), Hydrazine (B178648) hydrate (B1144303), N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
A solution of 2-methyl-3-nitroaniline in DMF-DMA is heated to afford the corresponding enamine.
-
The enamine is then reductively cyclized using a palladium catalyst and a reducing agent like hydrazine hydrate to yield 1H-indole.
-
The resulting indole is brominated at the 4-position using N-Bromosuccinimide in a suitable solvent like dichloromethane.
-
The crude 4-bromoindole is purified by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of this compound This step involves a metal-halogen exchange followed by borylation.
-
Materials: 4-Bromo-1H-indole, Tetrahydrofuran (THF, anhydrous), n-Butyllithium (n-BuLi) solution in hexanes, Triisopropyl borate (B1201080), Hydrochloric acid (HCl).
-
Procedure:
-
To a solution of 4-bromo-1H-indole in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C and allow the solution to warm to room temperature overnight.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification Protocol
This compound can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or water/ethanol, and allow it to cool slowly to form crystals.
-
Column Chromatography: For less polar impurities, silica gel chromatography using a solvent system such as dichloromethane/methanol can be effective. For more polar impurities, reverse-phase chromatography may be necessary.
Reactivity and Applications in Drug Discovery
This compound is a valuable building block in organic synthesis, primarily due to its participation in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the indole core and various aryl or vinyl halides, providing access to a wide array of substituted indoles.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, Aryl halide (e.g., bromobenzene), Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3 or Cs2CO3), Solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Role in Kinase Inhibitor Discovery
The indole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases. The boronic acid moiety can act as a versatile handle for further functionalization or as a pharmacophore itself, potentially forming reversible covalent bonds with serine or threonine residues in the kinase active site. While specific data for this compound as a kinase inhibitor is limited, its structural motifs suggest its potential as a fragment or starting point for the design of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. A thorough understanding of its chemical properties, stability, and reactivity is essential for its effective utilization. This technical guide provides a consolidated resource of its key characteristics and experimental protocols, aiming to facilitate its application in the development of novel therapeutics and advanced materials. Further research into the specific biological targets and quantitative physicochemical properties of this compound will undoubtedly expand its potential in medicinal chemistry.
Spectroscopic and Application Profile of Indole-4-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Indole-4-boronic acid, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this compound, this document presents predicted data based on the analysis of its structural motifs—the indole (B1671886) ring and the arylboronic acid group. Detailed, generalized experimental protocols for acquiring such data are also included. Furthermore, a key synthetic application, the Suzuki-Miyaura cross-coupling reaction, is outlined and visualized.
Chemical Structure and Properties
This compound is an organic compound featuring an indole scaffold substituted with a boronic acid group at the 4-position. This structure makes it a valuable intermediate for introducing the indole moiety into more complex molecules through carbon-carbon bond-forming reactions.
| Property | Value |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 220465-43-0 |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established values for the indole nucleus and typical ranges for arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | br s | 1H | N-H (indole) |
| ~8.1 | s | 2H | B(OH)₂ |
| ~7.5 | d | 1H | H-7 |
| ~7.4 | t | 1H | H-2 |
| ~7.2 | t | 1H | H-6 |
| ~7.1 | d | 1H | H-5 |
| ~6.8 | t | 1H | H-3 |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~137.0 | C-7a |
| ~130.0 | C-4 (ipso-carbon attached to Boron) |
| ~128.5 | C-3a |
| ~124.5 | C-2 |
| ~122.0 | C-6 |
| ~120.0 | C-5 |
| ~110.0 | C-7 |
| ~102.0 | C-3 |
Table 3: Predicted ¹¹B NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Description |
| ~28-30 | Characteristic for trigonal planar arylboronic acids |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (boronic acid) |
| ~3300 | Medium | N-H stretch (indole) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~1620 | Medium | C=C stretch (aromatic) |
| ~1450 | Strong | B-O stretch |
| ~1350 | Strong | B-O-H bend |
| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 161 | High | [M]⁺ (¹¹B isotope) |
| 160 | Moderate | [M]⁺ (¹⁰B isotope) |
| 143 | Moderate | [M - H₂O]⁺ |
| 117 | High | [Indole]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific probe and solvent.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks and determine the chemical shifts relative to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition:
-
If available, use a broadband probe to acquire a one-dimensional ¹¹B NMR spectrum. A standard reference, such as BF₃·OEt₂, is typically used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization.
-
The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed.
-
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.
Caption: Workflow of the Suzuki-Miyaura Cross-Coupling Reaction.
The diagram above illustrates the key steps in the Suzuki-Miyaura catalytic cycle, starting from the reactants and proceeding through oxidative addition, transmetalation, and reductive elimination to yield the final coupled product and regenerate the palladium catalyst.
Crystal structure of Indole-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-4-boronic acid pinacol (B44631) ester is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures through cross-coupling reactions. This technical guide provides a summary of its known physicochemical properties and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions. While a specific, publicly available, fully determined crystal structure with detailed bond lengths and angles for this compound pinacol ester could not be located in the preparation of this guide, this document serves as a practical resource for its use in a laboratory setting. A promising reference to a crystal structure exists in the Crystallography Open Database (COD) under the identifier 4133921, though the detailed crystallographic data was not accessible.[1]
Physicochemical Properties
This compound pinacol ester is a solid compound at room temperature with established chemical and physical characteristics.[2][3] The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈BNO₂ | [1][4] |
| Molecular Weight | 243.11 g/mol | [1][3][4] |
| CAS Number | 388116-27-6 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 168-173 °C | [3] |
| Purity | Typically ≥95% | [3] |
Experimental Protocols
Synthesis and Purification
The synthesis of this compound pinacol ester can be achieved through various methods, with a common approach involving the palladium-catalyzed cross-coupling of a protected indole (B1671886) derivative with a diboron (B99234) reagent. Purification is often performed using column chromatography. To mitigate hydrolysis of the boronic ester on silica (B1680970) gel, a boric acid-treated silica gel is recommended.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound pinacol ester is frequently utilized as a coupling partner in Suzuki-Miyaura reactions to introduce an indole-4-yl moiety onto various scaffolds.[2] The following is a representative experimental protocol.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of this compound pinacol ester.
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., 2-(benzyloxy)-3-bromo-5-nitropyridine)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Ethyl acetate (B1210297)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aryl halide (1.0 equivalent) in 1,4-dioxane, add this compound pinacol ester (1.5 equivalents) and the 2 M aqueous solution of Na₂CO₃ (5.0 equivalents).
-
Degas the mixture with a stream of argon for 10 minutes.
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 equivalents), to the reaction mixture.
-
Heat the solution to reflux and maintain under an argon atmosphere overnight.
-
After cooling to room temperature, add ethyl acetate and wash the mixture with water.
-
Dry the organic phase over MgSO₄ and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Workflow Visualization
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Safety Information
This compound pinacol ester is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
References
- 1. 1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound pinacol ester 95 388116-27-6 [sigmaaldrich.com]
- 4. This compound pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
The Advent of a Key Building Block: Discovery and First Synthesis of Indole-4-boronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-4-boronic acid and its derivatives have emerged as indispensable tools in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Their utility as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has enabled the construction of complex molecular architectures with high precision and efficiency. This technical guide provides a comprehensive overview of the seminal work leading to the first accessible synthesis of an this compound derivative, focusing on the strategic use of a directing group for regioselective functionalization. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a practical resource for researchers in the field.
Introduction: The Quest for Regiocontrolled Indole (B1671886) Functionalization
The indole scaffold is a privileged motif in a vast array of natural products and pharmaceutical agents. Consequently, methods for its selective functionalization have been a long-standing focus of synthetic chemistry. While classical methods for indole synthesis exist, the direct and regiocontrolled introduction of functional groups onto the indole nucleus, particularly at the C4 position, remained a significant challenge. The advent of transition metal-catalyzed cross-coupling reactions revolutionized this area, with the Suzuki-Miyaura reaction, employing organoboronic acids, becoming a cornerstone of modern synthetic methodology. The development of a stable and accessible source of the this compound synthon was therefore a critical step in unlocking the full potential of this powerful reaction for the synthesis of 4-substituted indoles.
A pivotal breakthrough in this area was the development of a strategy for the regioselective C4-functionalization of the indole ring system. This was achieved through the use of a removable directing group on the indole nitrogen, which facilitated selective deprotonation (lithiation) at the C4 position, followed by trapping with an electrophilic boron source. This approach provided the first practical and high-yielding route to an this compound derivative.
The First Directed Synthesis of an this compound Derivative
The first well-documented and efficient synthesis of an this compound derivative, specifically the pinacol (B44631) ester, was achieved through a directed ortho-metalation strategy. This method relies on the use of a bulky protecting group on the indole nitrogen, which directs the regioselective deprotonation of the adjacent C4 proton.
Overall Synthetic Strategy
The synthesis commences with the protection of a suitable 4-haloindole precursor, followed by a halogen-lithium exchange or a direct C-H lithiation, and subsequent borylation. A common and effective precursor is 4-bromoindole (B15604), which is first protected at the nitrogen atom. The protecting group serves two crucial roles: it prevents unwanted side reactions at the acidic N-H proton and, more importantly, it directs the lithiation to the C4 position. The resulting 4-lithioindole species is then quenched with a boronic ester, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane), to afford the desired this compound pinacol ester.
Experimental Protocols
2.2.1. Synthesis of 1-(tert-butoxycarbonyl)-4-bromoindole (Precursor)
A common precursor for the synthesis of this compound is 4-bromoindole, which is protected with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
4-Bromoindole
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-bromoindole (1.0 equivalent) in anhydrous DCM or THF, is added 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) is then added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 1-(tert-butoxycarbonyl)-4-bromoindole as a solid.
-
2.2.2. First Synthesis of 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
This procedure is adapted from the seminal work on directed C4-lithiation and borylation of indoles.
-
Materials:
-
1-(tert-butoxycarbonyl)-4-bromoindole
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 1-(tert-butoxycarbonyl)-4-bromoindole (1.0 equivalent) and dissolved in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (n-BuLi) (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) (1.5 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
-
Data Presentation
The following tables summarize the key quantitative data for the precursor and the final product.
Table 1: Synthesis of 1-(tert-butoxycarbonyl)-4-bromoindole
| Parameter | Value |
| Starting Material | 4-Bromoindole |
| Reagents | Boc₂O, DMAP |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Yield | Typically >90% |
| Appearance | White to off-white solid |
Table 2: Synthesis of 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
| Parameter | Value |
| Starting Material | 1-(tert-butoxycarbonyl)-4-bromoindole |
| Reagents | n-BuLi, i-PrOBPin |
| Solvent | Tetrahydrofuran |
| Reaction Time | 1 hour at -78 °C, then 12 hours at rt |
| Temperature | -78 °C to Room Temperature |
| Yield | Reported yields are generally good to excellent |
| Appearance | Solid |
Table 3: Characterization Data for this compound Pinacol Ester (Boc-protected)
| Analysis | Data |
| Molecular Formula | C₁₉H₂₆BNO₄ |
| Molecular Weight | 343.23 g/mol |
| ¹H NMR (CDCl₃, δ) | ~8.1 (d, 1H), 7.6 (d, 1H), 7.5 (d, 1H), 7.2 (t, 1H), 6.6 (d, 1H), 1.7 (s, 9H), 1.4 (s, 12H) |
| ¹³C NMR (CDCl₃, δ) | ~150, 138, 135, 128, 125, 123, 115, 105, 84, 83, 28, 25 |
(Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.)
Mandatory Visualization
The logical workflow for the synthesis of this compound pinacol ester is depicted below.
Caption: Synthetic workflow for this compound pinacol ester.
Initial Applications and Significance
The development of a reliable synthesis for this compound and its derivatives has had a profound impact on medicinal chemistry and materials science. These compounds serve as crucial building blocks in Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of aryl and heteroaryl moieties at the C4 position of the indole ring. This has enabled the rapid generation of diverse libraries of 4-substituted indoles for biological screening, leading to the discovery of novel drug candidates with a wide range of therapeutic applications. The ability to functionalize this previously challenging position has opened new avenues for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The following diagram illustrates the central role of this compound in Suzuki-Miyaura coupling.
Caption: Suzuki-Miyaura coupling with this compound.
Conclusion
The development of a directed ortho-metalation strategy for the synthesis of this compound derivatives represents a landmark achievement in indole chemistry. This innovation has provided chemists with a powerful tool for the regioselective functionalization of the indole C4-position, thereby accelerating the discovery and development of new molecules with significant potential in medicine and materials science. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to utilize this important building block in their own synthetic endeavors.
Theoretical Deep Dive: Unraveling the Electronic Landscape of Indole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Electronic Properties
Indole-4-boronic acid, a derivative of the ubiquitous indole (B1671886) scaffold, holds promise in various applications due to the unique interplay between the aromatic indole ring and the electron-accepting boronic acid moiety. The electronic properties of this molecule, such as its frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential (MEP), are fundamental to understanding its behavior in biological systems and its potential as a building block for novel materials. Theoretical studies provide a powerful, non-experimental avenue to elucidate these properties, offering insights that can guide rational drug design and materials engineering.
Methodology: A Blueprint for Theoretical Investigation
The following section details the computational protocols that would be employed in a thorough theoretical study of this compound. These methods are based on established practices for similar molecular systems.
Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT).
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT with a suitable functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is commonly used to provide a flexible description of the electron distribution, including polarization and diffuse functions.
-
Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.
-
Verification: The optimized geometry is confirmed to be a true energy minimum by performing a frequency calculation, which should yield no imaginary frequencies.
Calculation of Electronic Properties
Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory to derive the electronic properties.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.
-
Dipole Moment: The total dipole moment and its vector components are calculated to understand the molecule's overall polarity and its tendency to interact with polar solvents and biological targets.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack.
Data Presentation: Expected Quantitative Insights
While specific calculated values for this compound are not available, the following tables illustrate how the quantitative data from a computational study would be presented.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
| Energy of HOMO | (Calculated Value) | eV |
| Energy of LUMO | (Calculated Value) | eV |
| HOMO-LUMO Gap (ΔE) | (Calculated Value) | eV |
| Total Dipole Moment | (Calculated Value) | Debye |
| Ionization Potential | (Calculated Value) | eV |
| Electron Affinity | (Calculated Value) | eV |
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Value | Unit |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | (Calculated Value) | eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | (Calculated Value) | eV |
| Chemical Softness (S) | 1/(2η) | (Calculated Value) | eV-1 |
| Electrophilicity Index (ω) | χ2/(2η) | (Calculated Value) | eV |
Visualizing the Electronic Landscape
Visual representations are crucial for interpreting the complex data generated from computational studies. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.
Conclusion and Future Directions
A theoretical investigation into the electronic properties of this compound, following the methodologies outlined in this guide, would provide invaluable insights for its application in drug discovery and materials science. The determination of its HOMO-LUMO gap, dipole moment, and molecular electrostatic potential would enable a deeper understanding of its reactivity, stability, and interaction profile.
The absence of such a dedicated study in the current scientific literature highlights a knowledge gap. Future research, employing the computational protocols described herein, is necessary to fully characterize the electronic landscape of this promising molecule and unlock its full potential. The data generated would serve as a crucial foundation for the rational design of novel therapeutics and functional materials based on the this compound scaffold.
Solubility of Indole-4-boronic acid in common organic solvents
An In-depth Technical Guide to the Solubility of Indole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and materials science, particularly for reaction optimization, purification, and formulation development.
Introduction to this compound
This compound is an organic compound featuring an indole (B1671886) ring substituted with a boronic acid group. This structure makes it a valuable building block in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its derivatives are of significant interest in the development of novel therapeutic agents due to the prevalence of the indole scaffold in biologically active molecules.
Compound Profile:
-
Appearance: Typically a solid
-
CAS Number: 220465-43-0[1]
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. Solubility is often determined empirically within individual research laboratories for specific applications and is highly dependent on factors such as temperature, pressure, and the purity of both the solute and the solvent.
However, based on the chemical properties of boronic acids and related indole structures, a qualitative assessment can be made. A related compound, this compound pinacol (B44631) ester, is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[4] Phenylboronic acid, a simpler arylboronic acid, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6] This suggests that this compound is likely to be soluble in polar aprotic and polar protic solvents due to the presence of the polar boronic acid group and the nitrogen-containing indole ring, which can participate in hydrogen bonding.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the boronic acid group. Solubility of the pinacol ester is noted in DMSO.[4] |
| Dimethylformamide (DMF) | Likely Soluble | High polarity and hydrogen bond accepting capability. | |
| Acetonitrile (B52724) (ACN) | Moderately Soluble | Moderate polarity may allow for some dissolution. | |
| Tetrahydrofuran (THF) | Moderately Soluble | Ethers are generally good solvents for boronic acids.[5] | |
| Polar Protic | Methanol (B129727) (MeOH), Ethanol (EtOH) | Likely Soluble | Capable of hydrogen bonding with the boronic acid and indole N-H group. |
| Halogenated | Dichloromethane (DCM) | Moderately to Sparingly Soluble | Moderate polarity. The related pinacol ester is soluble in DCM.[7] |
| Chloroform (CHCl₃) | Moderately to Sparingly Soluble | Phenylboronic acid shows moderate solubility in chloroform.[5] | |
| Non-Polar Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | Low polarity is generally insufficient to solvate the polar functional groups. |
| Non-Polar Aliphatic | Hexanes, Cyclohexane | Insoluble | Very low polarity makes it a poor solvent for polar compounds like boronic acids.[5] |
Note: This table is based on general chemical principles and data from analogous compounds. Experimental verification is required for specific quantitative values.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of the System:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[8] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
HPLC Method: An isocratic or gradient method with a suitable C18 column and a UV detector is typically used. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water with an acidic modifier.
-
UV-Vis Method: A calibration curve must be generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) for this compound.
-
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.
-
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol can be visualized to provide a clear, step-by-step overview of the process.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound remains sparse in the literature, its chemical structure suggests solubility in polar organic solvents. For drug development and synthetic chemistry applications, it is imperative for researchers to determine this property empirically under their specific experimental conditions. The detailed protocol provided in this guide offers a robust framework for obtaining accurate and reproducible solubility data, which is fundamental for the successful application and handling of this versatile chemical compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. thomassci.com [thomassci.com]
- 4. This compound pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. CAS 388116-27-6: this compound pinacol ester [cymitquimica.com]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Handling and Storage of Indole-4-boronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and storage of chemical reagents are paramount to ensure experimental integrity, laboratory safety, and the longevity of the compounds. This guide provides detailed recommendations for Indole-4-boronic acid, a key building block in synthetic chemistry.
Compound Identification and Properties
-
Chemical Name: 1H-Indole-4-boronic acid
-
Synonyms: 4-Borono-1H-indole
-
Molecular Weight: 160.97 g/mol [3]
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and adhere to strict safety protocols.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][2]
Personal Protective Equipment (PPE): To mitigate risks, the following PPE is mandatory when handling this compound:
-
Hand Protection: Wear protective gloves.[1]
-
Eye and Face Protection: Use chemical safety goggles or glasses and a face shield.[1]
-
Skin and Body Protection: Wear suitable protective clothing.[1]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[1]
Handling and Experimental Protocols
Adherence to proper handling procedures is critical to prevent exposure and maintain the compound's integrity.
General Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Minimize dust generation during handling.[1]
Experimental Protocol for Weighing and Dispensing:
-
Ensure all necessary PPE is correctly worn.
-
Perform the weighing and dispensing of the solid compound inside a chemical fume hood.
-
If the compound is stored under an inert atmosphere, allow the container to reach room temperature before opening to prevent condensation of moisture.
-
Carefully open the container and promptly weigh the desired amount into a suitable, labeled secondary container.
-
Immediately and securely reseal the primary container, purging with an inert gas if necessary.
-
Clean any spills immediately by sweeping or shoveling the solid material into an appropriate container for disposal.[1]
Storage and Stability
Proper storage is crucial for maintaining the quality and stability of this compound. The compound is sensitive to air and light.[2]
Storage Recommendations:
| Parameter | Recommendation | Rationale | Source |
| Temperature | Store in a cool, dry place. | To ensure chemical stability. | [1][4][5] |
| Atmosphere | Keep contents under an inert gas (e.g., Argon, Nitrogen). | The compound is air-sensitive. | [1][2] |
| Light | Store in a dark location. | The compound is light-sensitive. | [2] |
| Container | Keep the container tightly closed when not in use. | To prevent contamination and reaction with air/moisture. | [1][4][5] |
| Ventilation | Store in a well-ventilated area. | For general laboratory safety. | [1][4] |
Stability and Incompatibility:
-
Stability: The product is stable under recommended storage and handling conditions.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][2]
-
Conditions to Avoid: Keep away from heat, sparks, and open flames.[1] Exposure to air and light should be minimized.[2]
-
Hazardous Decomposition Products: Under normal conditions, hazardous decomposition products are not expected.[1] In case of fire, carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron may be produced.[2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First-Aid Measures:
-
General Advice: If you feel unwell, seek immediate medical attention and show the safety data sheet.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water. Seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek medical attention.[1]
Spill and Leak Procedures:
-
Ensure adequate ventilation and wear appropriate PPE.
-
For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]
-
For disposal, the material should be taken to a licensed chemical destruction facility.[5]
Visual Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of Indole-4-boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of indole-4-boronic acid with various aryl halides. The resulting 4-aryl-indole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules, including inhibitors of key signaling pathways implicated in cancer, such as Poly (ADP-ribose) polymerase (PARP) and Aurora Kinases.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with aryl halides. The data has been compiled from literature sources and represents typical outcomes for this transformation. Variations in catalyst, ligand, base, and solvent can significantly impact reaction efficiency.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoindole (homocoupling) | Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | Acetone/Water | RT | 2 | 61 |
| 2 | 4-Bromoindole (homocoupling, with additive) | Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | Acetone/Water | RT | 2 | 81 |
| 3 | Aryl Bromide (General) | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/Water | 80-100 | 12-24 | 70-95 |
| 4 | Aryl Chloride (General) | Pd₂(dba)₃ (2-3) | XPhos (4-6) | K₃PO₄ (3) | Dioxane/Water | 100-120 | 18-36 | 60-85 |
| 5 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Water | 90 | 12 | ~88 |
| 6 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/Water | 85 | 16 | ~92 |
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound with an Aryl Bromide:
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 equivalents).
-
Solvent Addition: Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-indole product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling of this compound.
Diagram 2: Simplified PARP Signaling Pathway and Inhibition by 4-Aryl-Indoles
Many 4-aryl-indole derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response. PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1][2]
Caption: Inhibition of the PARP DNA repair pathway by 4-aryl-indoles.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Indole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged heterocyclic motif prominently featured in a vast array of natural products and pharmacologically active compounds.[1][2] Functionalization of the indole core, particularly through the formation of carbon-carbon bonds, is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of potent therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for achieving such transformations, prized for its mild reaction conditions, broad substrate scope, and exceptional functional group tolerance.[3][4]
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of indole-4-boronic acid with various aryl and heteroaryl halides. This document outlines detailed experimental protocols, presents comparative quantitative data for different catalytic systems, and offers visualizations of the reaction mechanism and experimental workflow to aid researchers in the successful synthesis of 4-substituted indole derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron species (this compound) and an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner, forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, a step that is facilitated by the presence of a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
The efficiency and success of the reaction are highly dependent on the judicious selection of the palladium source, ligand, base, and solvent system.
Data Presentation: Catalyst and Reaction Condition Screening
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various indole derivatives and related heterocycles, providing a valuable starting point for the optimization of reactions involving this compound.
Table 1: Palladium Catalyst and Ligand Performance in the Suzuki-Miyaura Coupling of 3-chloroindazole with 5-indole boronic acid
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 56 |
| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 52 |
| Pd₂(dba)₃ (2) | RuPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 40 |
| Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 49 |
| Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 47 |
| XPhos Pd G2 (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 69 |
| SPhos Pd G2 (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 80 |
Data adapted from a study on the cross-coupling of unprotected, nitrogen-rich heterocycles.
Table 2: General Conditions for Suzuki-Miyaura Coupling of Bromo-Indoles with Arylboronic Acids
| Palladium Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-120 | 12-24 | 75-95 |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Toluene | 100 | 12 | 80-92 |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 70-88 |
| Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O (3) | MeOH | 90 | 12 | 85-95 |
Yields are representative for analogous systems and may vary for specific substrates.[5][6]
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure using a Pd(II) Precatalyst
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine (B1218219) ligand (4-10 mol%)
-
Potassium phosphate (B84403) tribasic (K₃PO₄) or other suitable base (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed reaction vial, add this compound, the aryl/heteroaryl halide, the base, the palladium catalyst, and the ligand.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-substituted indole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
PdCl₂(dppf) (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vial, combine this compound, the aryl/heteroaryl halide, PdCl₂(dppf), and cesium carbonate.
-
Add anhydrous DMF to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-90 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-9).
Visualizations
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Potential Signaling Pathway Involvement
4-Substituted indoles have been investigated for their potential as antagonists of Protease-Activated Receptor 4 (PAR-4), a G-protein coupled receptor involved in platelet activation and thrombosis.[7]
Caption: Inhibition of the PAR-4 signaling pathway by a 4-aryl-indole antagonist.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of Indole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. The development of efficient and versatile methods for the C-C bond formation at the C4 position of the indole ring is of significant interest for the synthesis of novel bioactive compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for this purpose, offering mild reaction conditions, broad functional group tolerance, and the use of readily available and generally non-toxic boronic acid reagents.
This document provides detailed application notes and protocols for the selection of ligands to achieve efficient Suzuki-Miyaura coupling of indole-4-boronic acid with various aryl halides. The choice of ligand is critical for high yields and reaction efficiency, particularly when dealing with potentially coordinating heterocycles like indole.
Ligand Selection for Suzuki Coupling of this compound
The efficiency of the palladium-catalyzed Suzuki-Miyaura coupling of this compound is highly dependent on the nature of the phosphine (B1218219) ligand. Bulky and electron-rich monophosphine ligands are generally preferred for the coupling of heteroarylboronic acids as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. Below is a comparative summary of selected ligand systems for the cross-coupling of this compound with aryl bromides.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
| Ligand/System | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| None (Homocoupling) | Pd(OAc)₂ | Na₂CO₃ | Acetone (B3395972)/Water | RT | 2 | 61 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/Water | 100 | 15-20 | ~80-95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/Water | 100 | 15-20 | ~80-95 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 12 | ~70-85 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 12 | ~60-75 |
Note: Yields are approximate and can vary depending on the specific aryl halide substrate and reaction conditions. The data for SPhos, XPhos, P(t-Bu)₃, and Pd(dppf)Cl₂ are based on typical conditions for successful Suzuki coupling of other nitrogen-rich heterocycles and are expected to be applicable to this compound.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: Ligand-Free Homocoupling of this compound
This protocol is suitable for the synthesis of 4,4'-biindole.
Reagents:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Tosyl chloride (0.5 equiv, optional additive to improve yield)
-
Acetone
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound, sodium carbonate, and palladium(II) acetate. If using, add tosyl chloride.
-
Add a mixture of acetone and water (e.g., 1:1 v/v).
-
Stir the reaction mixture vigorously at room temperature and open to the air for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4,4'-biindole.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling using SPhos Ligand
This protocol is a general procedure for the coupling of this compound with aryl or heteroaryl halides and is based on conditions found to be effective for other nitrogen-rich heterocycles.[2][3]
Reagents:
-
This compound (1.5 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Deionized water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 15-20 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-arylindole derivative.
Visualizations
General Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Indole-4-boronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-4-boronic acid and its derivatives are versatile and valuable building blocks in medicinal chemistry and pharmaceutical development. The indole (B1671886) scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The presence of the boronic acid moiety at the 4-position of the indole ring allows for the strategic and efficient formation of carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This enables the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction. Additionally, the application of this building block in Buchwald-Hartwig amination for the formation of C-N bonds is discussed.
Key Applications of this compound
The primary application of this compound in pharmaceutical synthesis is its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of C-C bonds.[1] It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][2] This reaction is favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts.[1]
Application Example: Synthesis of a Precursor to Trametinib, a MEK Inhibitor
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[3][4] Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers, including melanoma.[3] The synthesis of Trametinib and its analogs often involves the coupling of an indole moiety with a substituted aryl group, a transformation that can be efficiently achieved using a Suzuki-Miyaura reaction with an indole boronic acid derivative.
Below is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide to form a key pharmaceutical intermediate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.[1][5]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, THF, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving indole boronic acids and related nitrogen-rich heterocycles.[5]
Table 1: Suzuki-Miyaura Coupling of Chloroindoles with Arylboronic Acids [5]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Chloro-1H-indole | Phenylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 95 |
| 2 | 6-Chloro-1H-indole | 4-Tolylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 |
| 3 | 7-Chloro-1H-indole | 4-Methoxyphenylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 99 |
P1 is a specific phosphine (B1218219) ligand-based palladium precatalyst.[5]
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling [6]
| Entry | Aryl Halide | Boron Source | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Conversion (%) |
| 1 | 5-Bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 120 | 30 | >95 |
| 2 | 4-Bromo-1-tosylindole | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 120 | 45 | >95 |
Mandatory Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Further Applications: Buchwald-Hartwig Amination
While the Suzuki-Miyaura reaction is predominant, this compound can also be a precursor to other indole derivatives that participate in C-N bond-forming reactions like the Buchwald-Hartwig amination. This reaction is a powerful tool for synthesizing aryl amines from aryl halides and amines, catalyzed by a palladium complex. For instance, a 4-haloindole, which could be synthesized from this compound via a halogenation reaction, can be coupled with various amines or amine equivalents to introduce nitrogen-containing functional groups, which are prevalent in many pharmaceutical agents.
The ability to perform both C-C and C-N bond formations starting from a common indole precursor underscores the strategic importance of this compound in building diverse molecular libraries for drug discovery.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient and regioselective synthesis of complex indole-containing molecules, including key intermediates for targeted cancer therapies like MEK inhibitors. The provided protocols and data serve as a foundational guide for the application of this important reagent in pharmaceutical synthesis. Further exploration of its utility in other cross-coupling reactions continues to be a promising area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indole-4-boronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Indole-4-boronic acid as a versatile building block in the synthesis of advanced materials. The unique electronic properties of the indole (B1671886) scaffold, combined with the synthetic versatility of the boronic acid functional group, make it a valuable precursor for materials with applications in organic electronics, chemical sensing, and polymer science.
Application in Organic Electronics: Synthesis of Hole-Transporting Materials for OLEDs
This compound is a key starting material for the synthesis of novel hole-transporting materials (HTMs) and emissive layer components for Organic Light-Emitting Diodes (OLEDs). The electron-rich indole core can be readily incorporated into larger π-conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics.
Quantitative Data: Performance of Indole-Based Materials in Organic Electronics
| Material Class | Parameter | Value | Reference Compound |
| Hole-Transporting Polymers | Hole Mobility (μh) | up to 14.4 cm²/Vs | Indacenodithiophene-based polymers |
| Emissive Materials | External Quantum Efficiency (EQE) | up to 32.9% | Indolo[3,2,1-jk]carbazole-based emitters[1] |
| Emissive Materials | Photoluminescence Quantum Yield (PLQY) | > 90% | Indolo[3,2,1-jk]carbazole-based emitters[1] |
| Thermally Activated Delayed Fluorescence (TADF) Emitters | External Quantum Efficiency (EQE) | 19.2% | Indolo[2,3-b]indole-based emitters[2][3] |
Experimental Protocol: Synthesis of a Biphenyl-Indole Derivative for OLED Applications via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 4-(1H-indol-4-yl)biphenyl, a potential building block for more complex hole-transporting materials.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), 4-bromobiphenyl (1.1 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add a degassed 2M aqueous solution of K₂CO₃ (2.0 eq). To this, add a degassed mixture of toluene and ethanol (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Suzuki-Miyaura coupling of this compound.
Application in Fluorescent Sensors: Detection of Metal Ions
The indole moiety is known for its fluorescent properties, which can be modulated by the presence of analytes. By functionalizing the indole core, for instance through polymerization or by attaching specific recognition units, materials based on this compound can be designed as fluorescent chemosensors. The boronic acid group itself can act as a recognition site for certain analytes, or it can serve as a handle for further functionalization.
Quantitative Data: Photophysical Properties of Indole Derivatives for Sensing
| Compound Type | Parameter | Value | Solvent |
| Pyrano[3,2-f]indoles | Quantum Yield (Φ) | 30–89% | Various |
| Pyrano[3,2-f]indoles | Stokes Shift | 9,000–15,000 cm⁻¹ | Various |
| Pyrano[2,3-e]indoles | Quantum Yield (Φ) | up to 7% | Acetonitrile (B52724) |
| Pyrano[2,3-e]indoles | Stokes Shift | up to 15,931 cm⁻¹ | Acetonitrile |
Experimental Protocol: Synthesis of a Fluorescent Indole-based Ligand for Metal Ion Sensing
This protocol outlines the synthesis of a Schiff base ligand derived from Indole-4-carbaldehyde, which can be obtained from this compound. This ligand can potentially be used for the fluorescent detection of metal ions.
Part 1: Oxidation of this compound to Indole-4-carbaldehyde
Materials:
-
This compound
-
Potassium peroxymonosulfate (B1194676) (Oxone®)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and water.
-
Add NaHCO₃ (3.0 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add a solution of Oxone® (1.5 eq) in water.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield Indole-4-carbaldehyde.
Part 2: Schiff Base Formation
Materials:
-
Indole-4-carbaldehyde
-
Aniline (B41778) derivative (e.g., 2-aminophenol)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve Indole-4-carbaldehyde (1.0 eq) in ethanol.
-
Add the aniline derivative (1.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the Schiff base ligand.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Synthetic workflow for a potential fluorescent sensor.
Application in Polymer Science: Development of Functional Polymers
This compound can be used as a monomer for the synthesis of functional polymers. The resulting polymers, containing both the indole and boronic acid moieties, can exhibit interesting properties such as conductivity, pH-responsiveness, and affinity for diol-containing molecules. These polymers can be synthesized through electropolymerization or by Suzuki polymerization with appropriate dihalo-aromatic comonomers.
Quantitative Data: Properties of Indole-Containing and Functional Polymers
| Polymer Type | Property | Value | Notes |
| Polyindole | Electrical Conductivity | 1 x 10⁻² S/cm | Undoped |
| Polyaniline Nano-membranes | H₂/N₂ Selectivity | 348 | - |
| Polyaniline Nano-membranes | O₂/N₂ Selectivity | 7.1 | - |
| Hypercrosslinked Polymers/Polyimide Mixed-Matrix Membranes | CO₂ Permeability | up to 105.85 Barrer | - |
| Hypercrosslinked Polymers/Polyimide Mixed-Matrix Membranes | O₂ Permeability | up to 24.03 Barrer | - |
Experimental Protocol: Electropolymerization of this compound
This protocol provides a general method for the electrochemical polymerization of this compound to form a thin film on a conductive substrate.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (B79767) (LiClO₄) as the supporting electrolyte
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. Add this compound to this solution to a final concentration of 10-50 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the electrolyte solution.
-
Electropolymerization: Perform cyclic voltammetry (CV) by sweeping the potential between, for example, -0.5 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a specified number of cycles (e.g., 10-20 cycles). The formation of the polymer film will be indicated by the appearance and growth of redox peaks in the voltammogram.
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The resulting film can be characterized by techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), UV-Vis spectroscopy, and electrochemical methods (CV, electrochemical impedance spectroscopy).
Workflow for the electropolymerization of this compound.
References
Application Notes and Protocols for Buchwald-Hartwig Amination using Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The indole (B1671886) scaffold, in particular, is a privileged heterocyclic motif frequently found in biologically active compounds. The ability to functionalize the indole core through C-N bond formation opens up extensive avenues for lead optimization and the development of novel therapeutic agents.
This document details the application of the Buchwald-Hartwig amination to halo-indole derivatives, with a special focus on substrates bearing a boronic acid moiety, such as indole-4-boronic acid. The presence of the boronic acid group offers a valuable synthetic handle for subsequent diversification, for instance, through Suzuki-Miyaura cross-coupling, allowing for the rapid construction of complex molecular architectures.
The successful execution of the Buchwald-Hartwig amination on functionalized indoles is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are often crucial for promoting the catalytic cycle, which involves the oxidative addition of the halo-indole to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired N-arylated indole.
A critical consideration when working with substrates containing a boronic acid group is its compatibility with the strong bases typically employed in the Buchwald-Hartwig amination. While boronic acids are generally stable, certain strong bases can lead to undesired side reactions. Therefore, careful optimization of the base and reaction conditions is paramount to ensure the integrity of the boronic acid moiety for subsequent transformations. Alternatively, a synthetic strategy involving a sequential Suzuki coupling followed by a Buchwald-Hartwig amination on a bromoindole can be employed to circumvent potential compatibility issues.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of various halo-indoles with different amine coupling partners, showcasing the scope and efficiency of this transformation.
Table 1: Buchwald-Hartwig Amination of 5-Bromoindole with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | tBu-XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | LHMDS | THF | 65 | 16 | 75 |
| 4 | Indole | Pd₂(dba)₃ (1) | 2-(Dicyclohexylphosphino)biphenyl (2) | K₃PO₄ | Toluene | 110 | 24 | 82 |
| 5 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 90 | 18 | 85 |
Table 2: Buchwald-Hartwig Amination of Various Halotryptophans with Aniline
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromotryptophan | Pd-G1 precatalyst (5) | tBu-XPhos (5) | K₃PO₄ | H₂O/t-BuOH | 60 | 12 | 75 |
| 2 | 6-Bromotryptophan | Pd-G1 precatalyst (5) | tBu-XPhos (5) | K₃PO₄ | H₂O/t-BuOH | 60 | 12 | 51 |
| 3 | 7-Bromotryptophan | Pd-G1 precatalyst (5) | tBu-XPhos (5) | K₃PO₄ | H₂O/t-BuOH | 60 | 12 | 68 |
| 4 | 5-Chlorotryptophan | Pd-G1 precatalyst (5) | tBu-XPhos (5) | K₃PO₄ | H₂O/t-BuOH | 60 | 12 | 67 |
| 5 | 6-Chlorotryptophan | Pd-G1 precatalyst (5) | tBu-XPhos (5) | K₃PO₄ | H₂O/t-BuOH | 60 | 12 | 60 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Halo-Indole Derivative
This protocol provides a general procedure for the palladium-catalyzed amination of a halo-indole. For substrates containing a boronic acid moiety, careful selection of a milder base such as K₃PO₄ or Cs₂CO₃ is recommended to minimize potential side reactions.
Materials:
-
Halo-indole derivative (e.g., 4-bromo-1H-indole- or 4-bromo-1H-indole-pinacol boronate) (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, tBu-XPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or microwave vial, syringes, etc.)
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halo-indole derivative, palladium source, and phosphine ligand.
-
Inert Atmosphere: Seal the reaction vessel with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the base to the reaction vessel. Subsequently, add the anhydrous, degassed solvent via syringe. Finally, add the amine coupling partner via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 15-20 minutes to ensure homogeneity. Then, heat the mixture to the desired temperature (typically between 65-110 °C) using a preheated oil bath or a microwave reactor.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a strong base was used, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. For weaker bases, direct dilution with an organic solvent and water is usually sufficient. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-functionalized indole derivative.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Logical relationship of reaction components.
Application Notes and Protocols for One-Pot Synthesis Using Indole-4-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for the functionalization of the indole core is of paramount importance in medicinal chemistry and drug discovery. Indole-4-boronic acid has emerged as a key building block in this endeavor, primarily due to its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile formation of C-C bonds at the 4-position of the indole ring, enabling the synthesis of diverse libraries of compounds for biological screening.
One-pot syntheses involving this compound or its in situ generated precursors offer significant advantages over traditional multi-step procedures. By combining multiple reaction steps into a single operation without the isolation of intermediates, one-pot reactions reduce synthesis time, minimize waste generation, and can lead to higher overall yields. These attributes are particularly valuable in drug discovery, where rapid access to a wide range of analogues is crucial for establishing structure-activity relationships (SAR).
These application notes provide detailed protocols for two exemplary one-pot synthetic strategies that utilize this compound (or its transient intermediate) for the synthesis of biologically relevant molecules: a one-pot borylation/Suzuki-Miyaura cross-coupling for the synthesis of 4-arylindoles, and a one-pot multi-component reaction for the synthesis of α-amino-4-indolyl acetic acid derivatives.
Application 1: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylindoles
This one-pot, two-step procedure enables the synthesis of 4-arylindoles from readily available 4-haloindoles. The first step involves the palladium-catalyzed borylation of the 4-haloindole to generate an indole-4-boronate ester in situ. Without isolation, a second aryl halide is introduced along with a suitable base and additional catalyst if necessary, to effect a Suzuki-Miyaura cross-coupling, yielding the desired 4-arylindole. This method is highly efficient for creating libraries of 4-substituted indoles, which are scaffolds for various kinase inhibitors and other therapeutic agents.
Quantitative Data for One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
| Entry | 4-Haloindole (Starting Material) | Aryl Halide (Coupling Partner) | Catalyst System | Base System | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Bromoindole (B15604) | 4-Iodoanisole (B42571) | Pd(dppf)Cl₂ | KOAc / K₂CO₃ | Dioxane | 18 | 100 | 85 |
| 2 | 4-Chloro-1H-indole | 3-Bromopyridine | XPhos-Pd-G2 | K₃PO₄ | 2-Butanol | 12 | 110 | 78 |
| 3 | 4-Bromo-1-methylindole | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 24 | 90 | 82 |
| 4 | 4-Iodoindole | 2-Chloropyrimidine | SPhos-Pd-G2 | K₂CO₃ | Dioxane/H₂O | 16 | 100 | 75 |
Experimental Protocol: One-Pot Synthesis of 4-(4-Methoxyphenyl)-1H-indole
Materials:
-
4-Bromoindole
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
4-Iodoanisole
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Borylation Step:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoindole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (1.5 mmol, 1.5 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting 4-bromoindole.
-
-
Suzuki-Miyaura Coupling Step:
-
After the borylation is complete, cool the reaction mixture to room temperature.
-
To the same flask, add 4-iodoanisole (1.2 mmol, 1.2 equiv), an aqueous solution of potassium carbonate (2.0 M, 2.0 mL), and an additional portion of Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) if needed.
-
Heat the mixture to 100 °C and stir for 12-16 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(4-methoxyphenyl)-1H-indole.
-
Experimental Workflow Diagram
Application 2: One-Pot Petasis (Borono-Mannich) Reaction for α-Amino-4-indolyl Acetic Acid Derivatives
The Petasis reaction is a versatile multi-component reaction that couples an amine, a carbonyl compound, and a boronic acid to form α-amino acids and their derivatives. In this application, this compound is reacted with an amine and glyoxylic acid in a one-pot fashion to generate novel α-amino-4-indolyl acetic acid derivatives. These products are of interest in drug discovery as they can serve as constrained amino acid analogues or building blocks for peptide and peptidomimetic synthesis.
Quantitative Data for One-Pot Petasis Reaction
| Entry | This compound (equiv) | Amine | Carbonyl | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1.0 | Benzylamine | Glyoxylic acid | Ethanol (B145695) | 24 | 60 | 75 |
| 2 | 1.0 | Morpholine | Glyoxylic acid | Methanol | 18 | 50 | 82 |
| 3 | 1.0 | Aniline | Ethyl glyoxylate | Dichloromethane | 36 | 40 | 68 |
| 4 | 1.0 | Piperidine | Glyoxylic acid | Toluene | 24 | 80 | 72 |
Experimental Protocol: One-Pot Synthesis of 2-((4-Methoxybenzyl)amino)-2-(1H-indol-4-yl)acetic acid
Materials:
-
This compound
-
Glyoxylic acid monohydrate
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL).
-
Add 4-methoxybenzylamine (1.2 mmol, 1.2 equiv) to the solution.
-
Add glyoxylic acid monohydrate (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the mixture at 60 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water (10 mL) and basify to pH 8 with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL) to remove any unreacted amine and other organic impurities.
-
Adjust the pH of the aqueous layer to ~4-5 with 1 M HCl.
-
The product may precipitate at this point. If so, collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or flash chromatography if necessary.
-
Reaction Pathway Diagram
Applications in Drug Discovery and Development
The synthetic routes detailed above provide efficient access to libraries of novel indole-based compounds. 4-Arylindoles are key pharmacophores in a variety of kinase inhibitors, targeting enzymes such as JAK, Aurora kinases, and VEGFR, which are implicated in cancer and inflammatory diseases. The ability to rapidly synthesize a diverse range of 4-arylindoles allows for the exploration of the chemical space around the indole core to optimize potency, selectivity, and pharmacokinetic properties.
The α-amino-4-indolyl acetic acid derivatives synthesized via the Petasis reaction represent a novel class of unnatural amino acids. These can be incorporated into peptides to create peptidomimetics with enhanced stability and altered conformational properties. Such compounds are valuable as probes for studying protein-protein interactions or as potential therapeutic agents themselves, for example, as enzyme inhibitors or receptor modulators.
The one-pot nature of these protocols makes them particularly amenable to high-throughput synthesis and parallel chemistry, accelerating the drug discovery and development pipeline.
Conclusion
One-pot syntheses utilizing this compound or its precursors are powerful strategies for the efficient construction of complex and biologically relevant molecules. The protocols and data presented herein provide a practical guide for researchers in medicinal chemistry and drug development to access diverse libraries of 4-substituted indoles. The continued development of such efficient synthetic methodologies will undoubtedly facilitate the discovery of new therapeutic agents based on the versatile indole scaffold.
Application Notes and Protocols for the Scale-up of Suzuki-Miyaura Reactions with Indole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and advanced materials. Indole (B1671886) scaffolds are prevalent in numerous pharmaceuticals, and the functionalization of the indole nucleus via Suzuki-Miyaura coupling with reagents like indole-4-boronic acid is a key strategy in drug discovery and development.[2]
Scaling up these reactions from the laboratory bench to kilogram or pilot-plant scale presents a unique set of challenges. These can include altered reaction kinetics, mass and heat transfer limitations, catalyst deactivation, and difficulties in ensuring product purity and consistency.[4] This document provides detailed application notes and protocols to guide researchers and process chemists in the successful scale-up of Suzuki-Miyaura reactions involving this compound.
Key Considerations for Scale-Up
Several factors must be carefully considered when scaling up Suzuki-Miyaura reactions with this compound:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine (B1218219) ligand is critical. For electron-rich and potentially coordinating heterocycles like indoles, bulky and electron-rich phosphine ligands such as those from the Buchwald and Fu ligand families (e.g., SPhos, XPhos) often provide superior results.[5] Catalyst loading is a key parameter to optimize for both economic and environmental reasons; on a larger scale, minimizing catalyst loading without compromising reaction efficiency is paramount.[6]
-
Solvent and Base Selection: The solvent system must be chosen to ensure adequate solubility of all reactants and reagents at scale. A mixture of an organic solvent (e.g., 2-MeTHF, CPME, toluene) and an aqueous base is common. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can significantly impact reaction rate and impurity profile.
-
Reaction Temperature and Time: Careful control of the reaction temperature is crucial for managing reaction kinetics and preventing thermal degradation of sensitive substrates or products. Reaction times may need to be adjusted at scale to ensure complete conversion.
-
Impurity Profile and Control: Potential side reactions such as protodeboronation of the this compound, homocoupling of the reactants, and formation of phosphine-related byproducts must be monitored and controlled.[7]
-
Work-up and Product Isolation: The work-up procedure must be robust and scalable to efficiently remove the catalyst, excess reagents, and byproducts. This often involves aqueous washes, extractions, and potentially the use of palladium scavengers. Crystallization is the preferred method for product isolation at scale to ensure high purity.
-
Safety: A thorough safety assessment of the process is essential, considering the flammability of solvents, the reactivity of reagents, and the potential hazards associated with the catalyst and byproducts.
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical starting points and optimization parameters for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Table 1: Typical Reaction Conditions for Laboratory-Scale Synthesis
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 equiv | Aryl bromide or iodide is typically more reactive than aryl chloride. |
| This compound | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 2 mol% loading. |
| Ligand | SPhos, XPhos, P(tBu)₃ | 1.1 - 1.2 equiv relative to Palladium. |
| Base | K₃PO₄, K₂CO₃ | 2.0 - 3.0 equiv. |
| Solvent | Toluene/H₂O, 2-MeTHF/H₂O | Typically a 4:1 to 10:1 organic to aqueous ratio. |
| Temperature | 80 - 110 °C | Dependent on the reactivity of the coupling partners. |
| Reaction Time | 4 - 24 hours | Monitored by HPLC or LC-MS for completion. |
Table 2: Key Parameters for Scale-Up Optimization
| Parameter | Focus of Optimization | Impact on Scale-Up |
| Catalyst Loading | Minimize to < 0.1 mol% | Reduces cost and residual palladium in the final product.[4] |
| Equivalents of Boronic Acid | Reduce to as close to stoichiometric as possible | Improves process economics and reduces potential impurities. |
| Solvent Volume | Increase concentration (higher Molarity) | Improves reactor throughput and reduces solvent waste. |
| Base Strength and Equivalents | Weaker, less expensive bases (e.g., K₂CO₃) | Can reduce costs and side reactions. |
| Stirring Rate | Ensure adequate mixing for mass transfer | Critical for consistent reaction rates in large vessels. |
| Palladium Removal | Scavengers (e.g., SiliaMetS Thiol), filtration | Essential to meet regulatory requirements for APIs.[4] |
Experimental Protocols
Laboratory-Scale Protocol (Exemplary)
This protocol describes a typical laboratory-scale Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 0.01 equiv)
-
SPhos (0.012 mmol, 0.012 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF, 8 mL)
-
Water (2 mL)
Procedure:
-
To an appropriately sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add the 2-MeTHF and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or LC-MS until the starting aryl bromide is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and wash it with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-arylindole.
Proposed Kilogram-Scale Protocol
This protocol outlines a proposed procedure for the kilogram-scale synthesis, based on established principles of process chemistry for Suzuki-Miyaura reactions.[4]
Materials:
-
Aryl bromide (5.0 kg, 1.0 equiv)
-
This compound (1.1 equiv, molar equivalent to be calculated based on the aryl bromide)
-
Pd(OAc)₂ (0.05 mol%, molar equivalent to be calculated)
-
SPhos (0.06 mol%, molar equivalent to be calculated)
-
Potassium carbonate (K₂CO₃, 2.0 equiv, molar equivalent to be calculated)
-
2-Methyltetrahydrofuran (2-MeTHF, 50 L)
-
Water (10 L)
Procedure:
-
Charge the aryl bromide, this compound, and potassium carbonate to a clean, dry, and inerted glass-lined reactor.
-
In a separate vessel, dissolve the Pd(OAc)₂ and SPhos in a portion of the 2-MeTHF under an inert atmosphere to pre-form the active catalyst.
-
Charge the remaining 2-MeTHF and water to the reactor.
-
Begin agitation and heat the mixture to 50-60 °C.
-
Add the pre-formed catalyst solution to the reactor.
-
Heat the reaction mixture to the target temperature (e.g., 85 °C) and maintain with good agitation.
-
Monitor the reaction progress by in-process control (IPC) using HPLC. The reaction is considered complete when <1% of the starting aryl bromide remains.
-
Cool the reactor contents to 20-25 °C.
-
Separate the aqueous layer.
-
Wash the organic layer with an aqueous solution of a palladium scavenger (e.g., a solution of N-acetylcysteine) to reduce palladium levels.
-
Wash the organic layer with water and then with brine.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol) by distillation.
-
Cool the solution to induce crystallization.
-
Isolate the product by filtration, wash the filter cake with cold crystallization solvent, and dry under vacuum to a constant weight.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Scale-Up
Caption: A logical workflow for the scale-up of a Suzuki-Miyaura reaction.
Conclusion
The scale-up of Suzuki-Miyaura reactions with this compound requires a systematic approach to process optimization. By carefully selecting the catalyst, ligand, solvent, and base, and by rigorously controlling reaction parameters, it is possible to develop a robust, efficient, and scalable process. The protocols and guidelines presented in this document provide a solid foundation for researchers and process chemists to successfully transition these important reactions from the laboratory to kilogram-scale production, enabling the synthesis of valuable indole-containing compounds for the pharmaceutical and materials science industries.
References
- 1. nijotech.com [nijotech.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Indole-4-boronic Acid as a Catalyst in Dehydrative Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrative condensation reactions, particularly for the formation of amide and ester bonds, are fundamental transformations in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and advanced materials. Traditional methods often rely on stoichiometric activating agents, which can lead to significant waste generation. In the quest for more sustainable and atom-economical processes, catalytic direct dehydrative condensation has emerged as a compelling alternative.
Arylboronic acids have been identified as effective catalysts for these transformations.[1][2] They are generally stable, readily available, and possess low toxicity. This document provides detailed application notes and protocols on the potential use of indole-4-boronic acid as a catalyst in dehydrative condensation reactions.
Disclaimer: To date, specific experimental studies detailing the catalytic use of this compound in dehydrative condensation are not prevalent in the published literature. The information presented herein is based on the well-established catalytic activity of other arylboronic acids and serves as a guide for researchers interested in exploring the catalytic potential of this specific heteroarylboronic acid. The provided protocols are generalized from established methods for simple arylboronic acids and should be considered as starting points for optimization.
Theoretical Scope and Potential Advantages of this compound
The catalytic activity of arylboronic acids in dehydrative condensations is attributed to their Lewis acidic nature, which facilitates the activation of carboxylic acids. The electronic properties of the aryl group can significantly influence the efficacy of the catalyst.
The indole (B1671886) nucleus is an electron-rich aromatic system. The presence of the nitrogen lone pair can modulate the Lewis acidity of the boronic acid moiety. Compared to phenylboronic acid, the indole scaffold might influence the catalytic cycle in several ways:
-
Electronic Effects: The electron-donating nature of the indole ring could potentially decrease the Lewis acidity of the boron center compared to electron-deficient phenylboronic acids. However, it may also influence the stability of key intermediates in the catalytic cycle.
-
Hydrogen Bonding: The N-H proton of the indole ring could act as a hydrogen bond donor, potentially participating in substrate activation or transition state stabilization.
-
Coordination: The indole nitrogen could act as a Lewis base, potentially leading to catalyst inhibition or alternative reaction pathways.
Exploration of this compound as a catalyst is a promising area of research that could lead to novel reactivity and selectivity in dehydrative condensation reactions.
Application 1: Catalytic Amide Bond Formation
The direct formation of amides from carboxylic acids and amines is a highly desirable transformation. Arylboronic acids have been shown to effectively catalyze this reaction, often with the use of azeotropic distillation to remove water.
Quantitative Data Summary (Representative)
The following table summarizes representative data for the amidation of various carboxylic acids and amines using an arylboronic acid catalyst. Note: This data is generalized from studies on phenylboronic acids and serves as an expected baseline for this compound.
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | 5 | Toluene (B28343) | 110 | 85-95 |
| 2 | Phenylacetic Acid | Morpholine | 5 | Toluene | 110 | 80-90 |
| 3 | Hexanoic Acid | Aniline | 10 | Xylene | 140 | 70-80 |
| 4 | 4-Nitrobenzoic Acid | Benzylamine | 5 | Toluene | 110 | >90 |
Experimental Protocol: General Procedure for Dehydrative Amidation
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), this compound (0.05 mmol, 5 mol%), and toluene (5 mL).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After completion of the reaction (typically 12-24 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.
Application 2: Catalytic Ester Bond Formation
Similar to amidation, arylboronic acids can catalyze the direct esterification of carboxylic acids with alcohols. These reactions are also typically performed under dehydrative conditions.
Quantitative Data Summary (Representative)
The following table summarizes representative data for the esterification of various carboxylic acids and alcohols using an arylboronic acid catalyst. Note: This data is generalized from studies on phenylboronic acids and serves as an expected baseline for this compound.
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzoic Acid | Benzyl Alcohol | 5 | Toluene | 110 | 80-90 |
| 2 | Phenylacetic Acid | Ethanol | 10 | Toluene | 110 | 75-85 |
| 3 | Adipic Acid | Methanol (excess) | 5 | Toluene | 110 | >90 (diester) |
| 4 | Acetic Acid | 1-Phenylethanol | 10 | Xylene | 140 | 60-70 |
Experimental Protocol: General Procedure for Dehydrative Esterification
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), this compound (0.05 mmol, 5 mol%), and toluene (5 mL).
-
Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion (typically 18-36 hours), the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the pure ester.
Visualizations
Proposed Catalytic Cycle for Dehydrative Amidation
The following diagram illustrates the generally accepted catalytic cycle for arylboronic acid-catalyzed amidation.
Caption: Proposed catalytic cycle for this compound catalyzed amidation.
Experimental Workflow
The following diagram outlines the general experimental workflow for a catalytic dehydrative condensation reaction.
Caption: General experimental workflow for dehydrative condensation.
Conclusion
While direct experimental evidence for the use of this compound as a catalyst in dehydrative condensations is currently limited, the established reactivity of other arylboronic acids provides a strong foundation for its potential application in this area. The unique electronic and structural features of the indole ring may offer new opportunities for catalyst design and reactivity. The protocols and data presented here serve as a valuable starting point for researchers to explore and develop the catalytic potential of this compound in the synthesis of amides, esters, and other valuable chemical entities. Further research is encouraged to elucidate the specific catalytic properties and optimize reaction conditions for this promising heteroarylboronic acid.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Indole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures.[1] These motifs are of paramount importance in medicinal chemistry and materials science. The indole (B1671886) scaffold, in particular, is a privileged structure found in numerous natural products and pharmaceutical agents.[2] Consequently, the development of efficient methods for the functionalization of indoles is a key area of research. This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of Indole-4-boronic acid with various aryl halides. Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, often leading to improved yields and enhanced reproducibility.[3][4]
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. The primary advantages in the context of Suzuki coupling include:
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes, significantly increasing throughput.[1]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields.
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and time in modern microwave reactors leads to more consistent and reproducible results.
-
Access to Novel Chemical Space: The ability to perform rapid reaction screening facilitates the exploration of a wider range of substrates and reaction conditions.
Experimental Protocols
The following protocols are provided as a general guideline for the microwave-assisted Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Microwave-Assisted Suzuki Coupling
-
Reagent Preparation: To a microwave process vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (see Table 1 for examples), a suitable ligand (if required), and a base (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent or solvent mixture. Common solvents for this reaction include 1,4-dioxane (B91453)/water, DMF/water, or ethanol/water.[4][5]
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (typically 100-150°C) for a designated time (usually 10-30 minutes).[3]
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Example Protocol: Coupling of this compound with 4-Bromoanisole (B123540)
-
To a 10 mL microwave process vial, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv), this compound (96.6 mg, 0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and purge with argon for 5 minutes.
-
Place the vial in a microwave reactor and irradiate at 120°C for 20 minutes with stirring.
-
After cooling, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenyl)-1H-indole.
Data Presentation
The selection of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki coupling reaction. The following tables provide a summary of common reaction components and typical performance data based on model reactions involving indoleboronic acids.
Table 1: Common Catalysts and Ligands for Suzuki Coupling of Indoleboronic Acids
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | A versatile and commonly used catalyst. |
| PdCl₂(dppf) | dppf | 1 - 3 | Often effective for challenging couplings. |
| Pd₂(dba)₃ | XPhos or SPhos | 1 - 3 | Bulky phosphine (B1218219) ligands can improve yields for sterically hindered substrates.[6] |
| Pd(OAc)₂ | P(t-Bu)₃ | 1 - 3 | A common combination for a range of Suzuki couplings. |
Table 2: Common Bases and Solvents
| Base | Solvent System | Typical Concentration |
| K₂CO₃ | 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | 1 - 2 M |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 1 - 2 M |
| K₃PO₄ | 1,4-Dioxane/H₂O | 1 - 2 M |
| Na₂CO₃ | Ethanol/H₂O, Acetonitrile/H₂O | 1 - 2 M |
Table 3: Representative Reaction Conditions and Yields for a Model Reaction (5-Indole boronic acid with 3-chloroindazole) [7]
| Catalyst System | Ligand | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 100 | 15 | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 100 | 15 | 71 | 52 |
| XPhos Pd G2 | XPhos | 100 | 15 | 87 | 69 |
| SPhos Pd G2 | SPhos | 100 | 15 | 97 | 80 |
Note: This data is for a conventional heating method and serves as a starting point for optimization under microwave conditions. Microwave irradiation is expected to significantly reduce the reaction time.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted Suzuki coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 2. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Indole-4-boronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving Indole-4-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, with a focus on identifying and mitigating key side reactions.
Problem 1: Low Yield of the Desired Cross-Coupled Product
Low or no yield is a frequent issue and can be attributed to several factors, primarily undesired side reactions such as protodeboronation and homocoupling.
Troubleshooting Steps & Solutions:
-
Assess for Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a major side reaction.[1]
-
Symptom: The primary byproduct observed is indole (B1671886).
-
Cause: This reaction is often catalyzed by acidic or basic conditions, with the presence of water acting as a proton source.[1][2] For heteroaromatic boronic acids, zwitterionic intermediates can also lead to rapid protodeboronation.[1]
-
Solutions:
-
Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The addition of molecular sieves can also help.[2]
-
Optimize the Base: Strong bases, especially in aqueous media, can accelerate protodeboronation.[2] Consider switching to milder bases.
-
Use Boronate Esters: Convert the this compound to a more stable boronate ester (e.g., a pinacol (B44631) ester) to suppress protodeboronation.[1][3]
-
-
-
Evaluate for Homocoupling: The self-coupling of two molecules of this compound to form a bi-indole byproduct can significantly reduce the yield of the desired product.[4][5]
-
Symptom: Observation of 4,4'-bi-indole as a significant byproduct.
-
Cause: This side reaction is often promoted by the presence of dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[4][6] The use of Pd(II) precatalysts can also lead to initial homocoupling.[4]
-
Solutions:
-
Thoroughly Degas the Reaction Mixture: Use techniques like inert gas sparging (bubbling argon or nitrogen through the solvent) or freeze-pump-thaw cycles to remove dissolved oxygen.[4]
-
Use a Pd(0) Catalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can circumvent the issues associated with in-situ reduction of Pd(II) precatalysts.[5]
-
Optimize Catalyst and Ligand: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, minimizing the time for side reactions to occur.[5][7]
-
-
-
Consider N-H Acidity of the Indole Ring: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, especially with unprotected indoles.[7]
-
Symptom: Inconsistent results, catalyst inhibition.
-
Cause: The indole N-H can coordinate to the palladium center, potentially deactivating the catalyst.
-
Solutions:
-
N-Protection: While adding steps, protecting the indole nitrogen with groups like Boc or Tos can lead to higher and more consistent yields.[8]
-
Careful Selection of Base: A base that is strong enough to facilitate transmetalation but not so strong as to deprotonate the indole in a way that inhibits the catalyst is crucial.
-
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with indole and other nitrogen-rich heterocyclic substrates, providing a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Substrate |
| 1 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 65 | 3-bromo-6-nitro-1H-indole |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (10) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 85 | 3-bromo-6-nitro-1H-indole |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 35 | 3-bromo-6-nitro-1H-indole |
| 4 | P2 (precatalyst) (2.5-3.5) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 80-95 | Various chloroindazoles |
Data adapted from references[7][9]. "P2" is a specific Buchwald precatalyst.
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Substrate |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 65 | 3-bromo-6-nitro-1H-indole |
| 2 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 88 | 3-bromo-6-nitro-1H-indole |
| 3 | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 92 | 3-bromo-6-nitro-1H-indole |
| 4 | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 55 | 3-bromo-6-nitro-1H-indole |
Data adapted from reference[9].
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing on the shelf?
A1: Boronic acids, in general, can be unstable over time and prone to degradation.[3] For this compound, the electron-rich nature of the indole ring can make it susceptible to oxidation and protodeboronation, even during storage. It is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, converting it to a more stable derivative like a pinacol boronate ester is a good strategy.
Q2: I see a lot of my indole starting material in the crude reaction mixture. What is the likely cause?
A2: The presence of a significant amount of indole is a strong indicator of protodeboronation.[1] This side reaction replaces the boronic acid functional group with a hydrogen atom. To address this, ensure your reaction is carried out under strictly anhydrous conditions, consider using a milder base like K₃PO₄ or Cs₂CO₃, and run the reaction under a rigorously inert atmosphere.[2]
Q3: How can I minimize the formation of the 4,4'-bi-indole homocoupling product?
A3: Homocoupling is primarily caused by the presence of oxygen and/or the use of Pd(II) precatalysts.[4][5] To minimize this, you should:
-
Thoroughly degas your solvent and reaction mixture.[4]
-
Use a Pd(0) catalyst, such as Pd(PPh₃)₄, from the start.[5]
-
If using a Pd(II) precatalyst, adding a mild reducing agent can help.[10]
-
Employing bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling.[5]
Q4: Is it necessary to protect the N-H of the indole ring?
A4: While not always strictly necessary, protecting the indole N-H can lead to more reproducible and higher yields, especially in complex systems.[8] The acidic proton can interfere with the palladium catalyst. If you are experiencing inconsistent results or low yields after troubleshooting other parameters, N-protection with a group like Boc (tert-butyloxycarbonyl) or Tos (tosyl) is a logical next step to consider.
Q5: What is the best way to set up the reaction to avoid these side reactions from the start?
A5: A robust setup would involve:
-
Using an oven-dried Schlenk flask or a sealed reaction vessel.
-
Adding the this compound (or its pinacol ester), the aryl halide, a carefully chosen base (e.g., K₃PO₄), and the ligand (if separate from the catalyst).
-
Sealing the vessel and purging it with an inert gas (argon or nitrogen) multiple times.
-
Adding a thoroughly degassed solvent via syringe.
-
Adding the Pd(0) catalyst under a positive pressure of the inert gas.
-
Heating the reaction to the optimized temperature with vigorous stirring.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (aryl bromide or iodide, 1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and finely powdered potassium phosphate (B84403) (2.0 equiv.).
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to isolate the desired coupled product.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Indole-4-boronic Acid Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude products resulting from Indole-4-boronic acid coupling reactions, particularly Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude product of an this compound Suzuki coupling reaction?
A1: Common impurities can originate from starting materials, side reactions, and the catalyst system. These include:
-
Unreacted this compound: The starting boronic acid may not have been fully consumed.
-
Homocoupling byproducts: Coupling of two molecules of the boronic acid or two molecules of the coupling partner can occur.[1]
-
Protodeboronation product: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of indole (B1671886).
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction may remain.[2]
-
Inorganic salts: Bases (e.g., K₂CO₃, Na₂CO₃) and their byproducts from the reaction workup are common inorganic impurities.
Q2: What are the primary methods for purifying the crude product?
A2: The most common and effective purification techniques for products of this compound coupling are:
-
Column Chromatography: This is a widely used method for separating the desired product from impurities with different polarities.[3]
-
Recrystallization: This technique is effective for obtaining highly pure solid products, provided a suitable solvent is found.[4][5][6]
-
Aqueous Workup: An initial aqueous workup is crucial for removing inorganic salts and water-soluble impurities.
Q3: My product appears to be an oil and will not crystallize. What should I do?
A3: If your product is an oil, it may be due to the presence of impurities preventing crystallization, or the product may be intrinsically an oil at room temperature. In this case, column chromatography is the most suitable purification method. If you suspect impurities are the cause, further purification by chromatography followed by another attempt at recrystallization may be successful.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities | Inappropriate solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point for indole derivatives is a mixture of hexanes and ethyl acetate.[3] For better separation, a gradient elution from a non-polar to a more polar solvent system can be employed. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight. | |
| Product is streaking or tailing on the column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (B128534) (1-3%) to the eluent to neutralize the acidic sites on the silica gel.[3][7] |
| Product is not eluting from the column | The product is highly polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol (B129727) may be necessary. |
| The product may have decomposed on the acidic silica gel. | Deactivate the silica gel with triethylamine before packing the column, or use a neutral stationary phase like alumina.[7] | |
| Cracks or channels in the silica bed | Improperly packed column. | Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks.[8][9] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation upon cooling | The solution is too dilute. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a mixed solvent system. For indole derivatives, ethanol (B145695) or a mixture of methanol and water can be effective.[4][6] | |
| Nucleation is not occurring. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Low recovery of the pure product | The product has significant solubility in the cold recrystallization solvent. | Cool the solution for a longer period in an ice bath or freezer. Minimize the amount of solvent used for dissolution. |
| Too much solvent was used initially. | Carefully evaporate some of the solvent and re-cool. | |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The solution is supersaturated. | Add a small amount of additional solvent to dissolve the oil, then cool slowly. |
Data Presentation
Table 1: Typical Column Chromatography Conditions for Purification of Aryl-Indole Products
| Stationary Phase | Mobile Phase (Eluent) | Modifier | Notes | Reference |
| Silica Gel | Hexanes/Ethyl Acetate (gradient) | 1% Triethylamine | The gradient is typically run from 100% hexanes to a higher concentration of ethyl acetate. The triethylamine is added to prevent tailing of the basic indole nitrogen. | [3] |
| Silica Gel | Toluene/Ethyl Acetate (gradient) | 1% Triethylamine | An alternative solvent system that can provide different selectivity. | [3] |
| Alumina (neutral) | Hexanes/Ethyl Acetate (gradient) | None | A good alternative if the product is sensitive to the acidity of silica gel. |
Table 2: Common Solvents for Recrystallization of Indole Derivatives
| Solvent | Compound Type | Typical Purity Achieved | Notes | Reference |
| Ethanol | 3-Substituted Indoles | >98% | The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly. | [4] |
| Methanol/Water | Indole | >99% | A mixed solvent system where the crude is dissolved in methanol and water is added until turbidity is observed, then heated to re-dissolve and cooled. | [6] |
| n-Hexane | Indole | 99.5 wt% | Used in a solute crystallization process for indole purification. | [10] |
| Ethyl Acetate/Hexanes | Substituted Indoles | High | A two-solvent system where the compound is dissolved in the more soluble solvent (ethyl acetate) and the less soluble solvent (hexanes) is added to induce precipitation. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select an appropriate eluent system by performing TLC analysis of the crude product. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.
-
Prepare the column:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8][9]
-
Add another layer of sand on top of the packed silica gel.
-
-
Load the sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[7]
-
-
Elute the column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
-
-
Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolate the product: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Choose a suitable solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Test small amounts of the crude product with different solvents to find the best one.
-
Dissolve the crude product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool the solution: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General experimental workflow for the purification of this compound coupling products.
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing boronic acid and related impurities from their reaction mixtures.
Troubleshooting Guides
Issue 1: Residual boronic acid detected after aqueous work-up.
Question: I've performed a standard aqueous work-up, but I still see significant amounts of boronic acid impurity in my organic layer. What can I do?
Answer:
This is a common issue as the polarity of some boronic acids is not sufficient for complete removal with a simple water wash. Here are several strategies to enhance removal:
-
Basic Aqueous Wash: Boronic acids are weakly acidic and can be deprotonated to form boronate salts, which have significantly higher aqueous solubility.[1][2]
-
Recommended Action: Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The resulting boronate salt will partition into the aqueous layer. Subsequent washes with brine can help to remove residual base and water from the organic layer.
-
-
Azeotropic Distillation with Methanol (B129727): Boric acid and boronate esters can be removed by forming the volatile trimethyl borate.
-
Recommended Action: After concentrating the reaction mixture, add methanol and then remove it under reduced pressure. Repeating this process several times can effectively drive off boron-containing impurities.[1]
-
-
Sorbitol Extraction: Sorbitol can complex with boronic acids, increasing their solubility in the aqueous phase.
-
Recommended Action: Perform an extraction with an aqueous solution of sorbitol. This will pull the boronic acid into the aqueous layer, leaving your desired compound in the organic phase.[3]
-
Issue 2: Product co-elutes with boronic acid impurities during silica (B1680970) gel chromatography.
Question: I'm trying to purify my product using silica gel chromatography, but the boronic acid impurity has a similar Rf value and co-elutes. How can I improve the separation?
Answer:
Co-elution is a frequent challenge due to the varying polarities of boronic acids. Here are some solutions:
-
Modify the Eluent System:
-
Recommended Action: Adjusting the solvent polarity can improve separation. For polar compounds, consider using a more polar solvent system, such as a mixture of dichloromethane (B109758) and methanol (e.g., 10:1 or 5:1 ratio).[1] Adding a small amount of a modifier like acetic acid or triethylamine (B128534) to the eluent can also alter the retention of the acidic boronic acid on the silica gel.[4]
-
-
Pre-Column Treatment:
-
Recommended Action: Reduce the amount of boronic acid impurity before loading your sample onto the column. Perform a basic aqueous wash or an azeotropic distillation with methanol as described in Issue 1 . This will decrease the likelihood of co-elution and prevent overloading the column with the impurity.
-
-
Use Treated Silica Gel:
-
Recommended Action: To prevent the boronic acid from streaking or irreversibly binding to the silica, you can use silica gel that has been impregnated with boric acid.[5] This can suppress the interaction between the Lewis acidic boronic acid impurity and the silanol (B1196071) groups on the silica surface.
-
Issue 3: Low or no recovery of the desired product from a scavenger resin.
Question: I used a scavenger resin to remove boronic acid, but my product yield is very low. What could have gone wrong?
Answer:
Low product recovery when using scavenger resins can be due to several factors:
-
Non-specific Binding: The desired product may also have functional groups that can interact with the scavenger resin.
-
Recommended Action: Choose a scavenger resin with a high specificity for boronic acids, such as those with diethanolamine (B148213) (DEAM) or diol functionalities.[6][7] Always check for potential interactions between your product and the chosen resin.
-
-
Incorrect Stoichiometry: Using a large excess of the scavenger resin can sometimes lead to non-specific binding of the product.
-
Recommended Action: Use the recommended amount of scavenger resin, typically 2-4 equivalents relative to the boronic acid impurity. A preliminary small-scale experiment can help to optimize the amount of resin needed.
-
-
Incomplete Elution of the Product: The product might be retained on the resin and not fully eluted during the washing step.
-
Recommended Action: Ensure you are using an appropriate solvent to wash the resin after scavenging. The solvent should be strong enough to elute your product while leaving the impurity bound to the resin. Multiple washes with smaller volumes of solvent are often more effective than a single large volume wash.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing boronic acid impurities?
A1: The most common methods include:
-
Aqueous Extraction: Particularly effective when using a basic solution to form the more water-soluble boronate salt.[1][2]
-
Chromatography: Silica gel or alumina (B75360) chromatography can be used, often with modified solvent systems.[4]
-
Scavenger Resins: Resins functionalized with groups like diethanolamine (DEAM) or diols can selectively bind to boronic acids.[6][7]
-
Recrystallization: This can be an effective method if the desired product is a solid and has different solubility properties than the boronic acid impurity.[4]
-
Derivatization: The boronic acid can be converted into a derivative that is easier to separate. For example, forming a diethanolamine adduct can sometimes facilitate its removal by crystallization.[3][8]
Q2: Are boronic acid impurities toxic?
A2: While historically considered to have low toxicity, recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[6] This has led to increased scrutiny and the need for their effective removal, especially in the context of active pharmaceutical ingredient (API) synthesis.
Q3: Can I use crude reaction mixtures containing boronic acids in the next synthetic step?
A3: In some cases, it may be possible to use the crude material directly, especially if the subsequent reaction conditions are tolerant of the boronic acid impurity.[4] However, for many reactions, the presence of boronic acid can interfere with the desired transformation or complicate the purification of the final product. It is generally recommended to purify the intermediate to avoid potential downstream issues.
Q4: How can I monitor the removal of boronic acid impurities?
A4: The removal of boronic acid impurities can be monitored by various analytical techniques, including:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the impurity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile boronic acids or after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the purity of the isolated product.
Data Presentation
Table 1: Comparison of Common Boronic Acid Removal Techniques
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Basic Aqueous Wash | Forms water-soluble boronate salt | Simple, fast, and inexpensive for bulk removal. | Not always effective for less acidic or more lipophilic boronic acids. May not be suitable for base-sensitive products. | Moderate to High | High |
| Chromatography | Differential adsorption on a stationary phase | Can achieve high purity. Applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. Product loss on the column is possible.[8] | High to Very High | Moderate to High |
| Scavenger Resins | Covalent or dative binding to a solid support | High selectivity for boronic acids. Simple filtration-based work-up. | Can be expensive. Potential for non-specific binding of the product. | High to Very High | High |
| Recrystallization | Differential solubility of the product and impurity | Can provide very pure crystalline material. Scalable. | Only applicable to solid products. Finding a suitable solvent can be challenging.[8][9] | Very High | Moderate to High |
| Derivatization | Chemical modification to alter physical properties | Can facilitate removal by other techniques (e.g., crystallization). | Requires an additional reaction step and subsequent removal of the derivatizing agent. | High | Moderate |
Note: Purity and yield are highly dependent on the specific compounds and experimental conditions.
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
Objective: To remove an acidic boronic acid impurity from an organic solution.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Sodium Hydroxide (NaOH) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Transfer the organic solution of the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution one more time if necessary (monitor by TLC).
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Drain the aqueous layer.
-
Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Use of a Diethanolamine-Functionalized Scavenger Resin
Objective: To selectively remove a boronic acid impurity from a reaction mixture using a scavenger resin.
Materials:
-
Crude reaction mixture.
-
Diethanolamine (DEAM) functionalized silica or polystyrene resin (e.g., SiliaBond DEAM).
-
An appropriate organic solvent in which the product is soluble.
-
Reaction vessel with agitation (e.g., flask with a magnetic stirrer).
-
Filtration apparatus.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add the DEAM scavenger resin (typically 2-4 equivalents relative to the amount of boronic acid impurity).
-
Stir the suspension at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by TLC or HPLC.
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with fresh solvent to ensure complete recovery of the desired product.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Workflow for selecting a suitable method for boronic acid impurity removal.
Caption: Troubleshooting logic for low product purity after boronic acid removal.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Indole-4-Boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving indole-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my reaction with this compound?
A1: The most common indicators of catalyst deactivation include:
-
Low or stalled conversion: The reaction fails to proceed to completion, leaving significant amounts of starting material even after extended reaction times.
-
Formation of palladium black: A fine black precipitate indicates the agglomeration of palladium atoms into an inactive state. This is often a sign of catalyst decomposition.
-
Inconsistent results: Identical reaction setups yield significantly different outcomes, suggesting variable catalyst activity.
-
Increased side product formation: A noticeable increase in byproducts, such as the homocoupling of the boronic acid or protodeboronation of the this compound.
Q2: Why is my palladium catalyst turning into a black solid?
A2: The formation of palladium black is a common mode of deactivation for homogeneous palladium catalysts. It occurs when the soluble Pd(0) species, the active catalyst, agglomerates into insoluble and catalytically inactive palladium metal. This can be triggered by:
-
High temperatures: Can accelerate the rate of catalyst decomposition.
-
Low ligand concentration: Insufficient ligand can leave the palladium center exposed and prone to aggregation.
-
Presence of impurities: Certain impurities can strip ligands from the palladium, promoting the formation of palladium black.
Q3: Can the indole (B1671886) nitrogen in this compound poison the palladium catalyst?
A3: Yes, the Lewis basic nitrogen atom of the indole ring can act as a poison to the palladium catalyst. It can coordinate to the metal center, occupying a coordination site and inhibiting the binding of reactants, thus slowing down or halting the catalytic cycle. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[1] N-protection of the indole can mitigate this issue.[1]
Q4: I'm observing a significant amount of the corresponding indole as a byproduct. What is causing this?
A4: The formation of indole from this compound is due to a side reaction called protodeboronation . This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This side reaction is often promoted by:
-
High temperatures and strongly basic conditions. [2]
-
Presence of water: While many Suzuki reactions are performed in aqueous media, excess water can facilitate protodeboronation.[2] To minimize this, consider using milder bases, lower reaction temperatures, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester).[2]
Q5: Should I protect the N-H group of the this compound?
A5: N-protection of the indole ring can be a highly effective strategy to improve reaction outcomes.[1][3] The acidic N-H proton can interfere with the catalytic cycle, and the nitrogen's lone pair can poison the catalyst.[1][3] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these issues, often leading to higher yields and more consistent results.[3] However, this adds extra steps of protection and deprotection to your synthetic route.
Troubleshooting Guides
Guide 1: Low or No Product Formation
| Observation | Potential Cause | Recommended Solution |
| Significant unreacted starting materials | Catalyst Poisoning: The indole nitrogen or impurities are deactivating the catalyst. | 1. N-Protection: Protect the indole nitrogen with a suitable group (e.g., Boc, SEM). 2. Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and free from potential catalyst poisons (e.g., sulfur-containing compounds). 3. Ligand Screening: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) that can stabilize the palladium center and may be less susceptible to displacement by the indole nitrogen.[4] |
| Inactive Catalyst: The active Pd(0) species is not being generated or has decomposed. | 1. Use a Pre-catalyst: Employ a pre-formed Pd(0) source or a modern pre-catalyst that efficiently generates the active species. 2. Degassing: Rigorously degas all solvents and the reaction mixture to remove oxygen, which can oxidize and deactivate the catalyst. 3. Fresh Catalyst: Use a fresh batch of palladium precursor and ligand. | |
| Protodeboronation: The this compound is degrading before it can couple. | 1. Use Boronate Ester: Convert the boronic acid to a more stable pinacol ester. 2. Milder Conditions: Lower the reaction temperature and use a milder base (e.g., K₃PO₄ instead of stronger bases).[2] 3. Anhydrous Conditions: In some cases, switching to anhydrous conditions can reduce the rate of protodeboronation.[2] |
A logical workflow for troubleshooting low-yield reactions is presented below.
Guide 2: Formation of Palladium Black
| Observation | Potential Cause | Recommended Solution |
| Black precipitate forms during the reaction | Catalyst Agglomeration: The Pd(0) active species is unstable and precipitating. | 1. Optimize Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio to ensure the metal center remains coordinated and soluble. 2. Use a More Robust Ligand: Employ bulky, electron-rich ligands that form more stable complexes with palladium. 3. Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration. |
| Incomplete Reduction of Pd(II) Precursor: If using a Pd(II) source, incomplete or slow reduction can lead to side reactions and decomposition. | 1. Use a Pd(0) Source: Start with a Pd(0) precursor like Pd₂(dba)₃. 2. Add a Reducing Agent: In some cases, a mild reducing agent can facilitate the formation of the active catalyst, but this should be done with caution to avoid unwanted side reactions. |
Data Presentation
The following tables summarize quantitative data from studies on the Suzuki-Miyaura coupling of indole boronic acids, which can serve as a reference for optimizing reactions with this compound.
Table 1: Comparison of Catalytic Systems for the Coupling of 5-Indole Boronic Acid with 3-Chloroindazole [4]
| Entry | Pd Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 10 |
| 2 | Pd(OAc)₂ | PCy₃ | 15 |
| 3 | Pd₂(dba)₃ | XPhos | 68 |
| 4 | Pd(OAc)₂ | SPhos | 65 |
| 5 | P2 Precatalyst | SPhos | 97 |
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.
Table 2: Effect of N-Protection on the Yield of Indole Suzuki Coupling
| N-Protection | Catalyst System | Yield (%) |
| N-H (unprotected) | Pd(dppf)Cl₂ | 55 |
| N-Boc | Pd(dppf)Cl₂ | 85 |
| N-SEM | Pd(dppf)Cl₂ | 92 |
Illustrative data based on general observations that N-protection improves yields in heteroaromatic Suzuki couplings.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound or its corresponding pinacol ester.
Materials:
-
This compound or this compound pinacol ester (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask, add the this compound (or ester), the aryl/heteroaryl halide, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The workflow for this experimental protocol is visualized below.
Protocol 2: Monitoring Catalyst Deactivation by Reaction Profiling
This protocol allows for the investigation of catalyst deactivation by tracking the reaction progress over time.
Procedure:
-
Set up the Suzuki-Miyaura reaction as described in Protocol 1 in a vessel that allows for the safe removal of aliquots at various time points.
-
Once the reaction reaches the desired temperature, start a timer and immediately take the first aliquot (t=0).
-
Take subsequent aliquots at regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly).
-
For each aliquot, immediately quench the reaction by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) and filter if necessary.
-
Analyze each quenched aliquot by a quantitative method such as HPLC or GC, using an internal standard to determine the concentration of the starting material and product.
-
Plot the concentration of the product versus time. A plateau in the curve before the starting material is fully consumed is a strong indication of catalyst deactivation.
The logical flow of this monitoring protocol is as follows.
References
- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Suzuki Coupling of Indole-4-boronic Acid: A Technical Support Guide
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of Indole-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a straightforward Q&A format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the Suzuki coupling of this compound?
A1: The success of the Suzuki-Miyaura coupling for indole (B1671886) derivatives is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[1] For this compound, the choice of base and solvent is particularly crucial to ensure efficient reaction kinetics, catalyst stability, and to minimize side reactions like protodeboronation.
Q2: Can the N-H proton of the indole ring interfere with the reaction?
A2: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields. While many protocols are optimized for unprotected indoles, N-protection with groups like tert-butyloxycarbonyl (Boc) can sometimes improve yields and consistency, though this adds extra steps to the synthesis.
Q3: What are common side reactions to watch out for?
A3: A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by strong bases and the presence of water. Homocoupling of the boronic acid to form a biaryl byproduct can also occur and is competitive with the desired cross-coupling reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no product yield is a common issue that can stem from several factors. A systematic approach is crucial for troubleshooting.
-
Reagent Integrity: Always start by verifying the integrity of your starting materials. Ensure you are using fresh boronic acid, an active catalyst, dry and degassed solvents, and an anhydrous base.
-
Catalyst and Ligand: If reagent integrity is confirmed, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity.
-
Base and Solvent Optimization: A methodical screening of bases and solvents is essential. The optimal combination can significantly impact the reaction outcome.
-
Temperature and Reaction Time: If the yield is still low, incrementally increasing the reaction temperature (e.g., from 80°C to 110°C) and monitoring the reaction over time (e.g., 2h, 12h, 24h) can be beneficial.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Data on Base and Solvent Optimization
While specific quantitative data for the Suzuki coupling of this compound is not extensively available, the following tables summarize typical results for the coupling of various halo-indoles and related nitrogen heterocycles with different arylboronic acids. This data can serve as a valuable guide for optimizing your reaction conditions.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Yield (%) |
| 1 | 5-Bromoindole | Phenylboronic acid | K₂CO₃ | DME | Pd(dppf)Cl₂ | 85 |
| 2 | 5-Bromoindole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | Pd(dppf)Cl₂ | 92 |
| 3 | 5-Bromoindole | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | Pd(dppf)Cl₂ | 95 |
| 4 | 7-Bromoindole | 4-Methylphenylboronic acid | Na₂CO₃ | DMF/H₂O | Pd(PPh₃)₄ | 88 |
Note: Yields are for isolated products and may vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst | Yield (%) |
| 1 | 6-Chloroindole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O (4:1) | Pd₂(dba)₃/SPhos | 97[2] |
| 2 | 6-Chloroindole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O (4:1) | Pd₂(dba)₃/SPhos | 85 |
| 3 | 6-Chloroindole | Phenylboronic acid | K₃PO₄ | DMF | Pd₂(dba)₃/SPhos | 78 |
| 4 | 5,7-Dibromoindole | Phenylboronic acid | Na₂CO₃ | H₂O | Pd(PPh₃)₄ | 91[3] |
Note: Yields are for isolated products and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be adapted based on the specific substrates and desired scale.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.[1]
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration of the aryl bromide is typically between 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 2-24 h).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Technical Support Center: Preventing Homocoupling of Indole-4-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the undesired homocoupling of Indole-4-boronic acid during Suzuki-Miyaura cross-coupling reactions. By understanding the causes and implementing the recommended strategies, users can significantly improve reaction yields, simplify product purification, and ensure the successful synthesis of target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound homocoupling and why is it problematic?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of this compound react with each other to form a symmetrical bi-indole byproduct.[1] This side reaction is problematic because it consumes the boronic acid reagent, which lowers the yield of the desired cross-coupled product.[1] Furthermore, the homocoupled byproduct can be structurally similar to the target molecule, complicating purification efforts.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes for boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst, such as Pd(OAc)₂.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes the homocoupling of the boronic acid.[2][3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt as a catalyst precursor, it can react directly with the boronic acid to generate the homocoupled product. This process also serves to reduce the Pd(II) to the active Pd(0) state, but it occurs at the expense of your starting material and is particularly an issue at the beginning of the reaction.[1][2][4]
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and the entire reaction mixture is critical for preventing homocoupling.[5] Two highly effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is more efficient.[1]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a high vacuum to remove gases from the frozen solid, and then thawing the solvent. Repeating this cycle three to five times is a very thorough method for removing dissolved gases.[1]
Q4: Which type of palladium catalyst is best to avoid homocoupling?
A4: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[1] Starting with the palladium already in its active Pd(0) oxidation state eliminates the initial Pd(II)-mediated homocoupling pathway that consumes the boronic acid.[1][2]
Q5: Can the choice of ligands or the use of chemical additives help suppress homocoupling?
A5: Yes, both ligands and additives can play a crucial role.
-
Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), can accelerate the desired cross-coupling catalytic cycle.[1][6] This helps the main reaction outcompete the undesired homocoupling pathway.[1]
-
Additives: The addition of a mild reducing agent can be highly effective. Potassium formate (B1220265) (HCO₂K), for example, has been shown to suppress homocoupling by helping to maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the Pd(II)-mediated side reaction.[1][5][7]
Troubleshooting Guide
Issue: Significant Formation of Homocoupled Byproduct (Bi-indole)
| Potential Cause | Suggested Solution(s) |
| 1. Presence of Dissolved Oxygen | 1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[1] 1b. For maximum oxygen removal, perform three to five freeze-pump-thaw cycles.[1] 1c. Ensure a positive pressure of inert gas is maintained throughout the entire reaction setup and duration.[2] |
| 2. Use of a Pd(II) Precatalyst | 2a. Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄).[1] 2b. If using a Pd(II) source is necessary, add a mild reducing agent like potassium formate to the reaction mixture to help maintain the catalyst in the Pd(0) state.[1][5] |
| 3. Suboptimal Ligand Choice | 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate the reductive elimination step of the desired cross-coupling, making it faster than the homocoupling pathway.[1][8] |
| 4. Inappropriate Base | 4. The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal conditions for your specific substrates, as base strength can influence side reactions.[1][7] |
| 5. High Reaction Temperature | 5. Optimize the reaction temperature. While heat is often required, excessive temperatures can lead to catalyst decomposition and potentially favor side reactions.[9][10] |
| 6. Reagent Addition Order | 6. Consider pre-heating the mixture of the palladium catalyst, base, solvent, and the coupling partner (aryl halide) before adding the this compound. This can help ensure the catalyst is in an active state for cross-coupling before the boronic acid is introduced.[3] Another strategy is the slow addition of the boronic acid to keep its concentration low.[7] |
Data Presentation
The following tables summarize quantitative data illustrating the impact of different experimental parameters on the suppression of boronic acid homocoupling.
Table 1: Effect of Deoxygenation Method on Homocoupling Dimer Formation (Data adapted from studies on related Suzuki cross-coupling reactions for illustrative purposes)[2][5]
| Entry | Deoxygenation Method | Dissolved O₂ (ppm) at t=0 | Homocoupling Byproduct (%) |
| 1 | None (Reaction in Air) | ~8.5 | 15 - 25 |
| 2 | N₂ Purge (10 min) | ~3.3 | ~5.0 |
| 3 | N₂ Subsurface Sparge (30 min) | < 0.5 | < 1.0 |
| 4 | Freeze-Pump-Thaw (3 cycles) | < 0.1 | < 0.5 |
Table 2: Influence of Catalyst, Ligand, and Additive on Product vs. Byproduct Ratio (Data adapted from studies on related Suzuki cross-coupling reactions for illustrative purposes)[1][5][6]
| Entry | Pd Source | Ligand | Additive | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | None | 65 | 18 |
| 2 | Pd(OAc)₂ | SPhos | None | 85 | 7 |
| 3 | Pd(PPh₃)₄ | None | None | 88 | 5 |
| 4 | Pd(OAc)₂ | SPhos | K-formate | >95 | <1 |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if needed, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, finely powdered and dried, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
2. Reaction Setup and Deoxygenation:
-
Add the aryl halide, this compound, and powdered base to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[11]
-
Prepare the solvent mixture and degas it thoroughly by bubbling argon or nitrogen through it with a subsurface needle for at least 30 minutes.
-
Add the degassed solvent to the Schlenk flask via syringe.[12]
-
Continue to sparge the resulting reaction mixture with the inert gas for an additional 10-15 minutes to ensure complete removal of dissolved oxygen.
3. Catalyst Addition and Reaction:
-
Under a positive flow of inert gas, add the palladium catalyst and any additional ligand to the reaction flask.
-
Seal the flask securely and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[12]
4. Monitoring and Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired product.[11]
Mandatory Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: Recommended experimental workflow to minimize homocoupling.
Caption: A logical troubleshooting flowchart for homocoupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-Protection Strategies for Indole-4-Boronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-protection of indole-4-boronic acid for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of this compound often necessary for cross-coupling reactions?
A1: The N-H proton of the indole (B1671886) ring is acidic and can be deprotonated under the basic conditions typically used in cross-coupling reactions like the Suzuki-Miyaura coupling. The resulting indolide anion can alter the electronic properties of the molecule, potentially inhibiting the palladium catalyst and leading to lower yields or reaction failure. N-protection prevents this deprotonation, resulting in cleaner reactions and more consistent outcomes.[1]
Q2: What are the most common N-protecting groups for this compound in Suzuki-Miyaura coupling?
A2: Common choices include:
-
Boc (tert-Butoxycarbonyl): Widely used due to its straightforward introduction and removal under acidic conditions. It is generally stable to the basic conditions of the Suzuki coupling.
-
Tosyl (Ts or p-toluenesulfonyl): An electron-withdrawing group that can enhance the stability of the indole ring. However, its removal requires harsher conditions, such as strong bases or reducing agents.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): A robust protecting group stable under a variety of conditions. It is particularly useful when acidic or basic deprotection methods are incompatible with other functional groups in the molecule. Cleavage is typically achieved with fluoride (B91410) sources.
Q3: Can I perform a Suzuki-Miyaura coupling with unprotected this compound?
A3: While challenging, it is possible under carefully optimized conditions. Success with unprotected indoles often requires specific ligands (e.g., SPhos, XPhos) and precatalysts that are more resistant to inhibition by the N-H group.[1] However, yields can be variable, and for complex substrates, N-protection is generally the more reliable strategy. When unprotected indolylboronic acids are reacted with phenyl bromides, yields are often highest in the absence of protection, but this is highly substrate-dependent.[2]
Choosing an N-Protecting Group: A Logic-Based Workflow
The selection of an appropriate N-protecting group is critical and depends on the overall synthetic route, particularly the conditions of the cross-coupling reaction and the final deprotection step.
Quantitative Data Summary
The choice of N-protecting group can significantly impact the yield of the Suzuki-Miyaura cross-coupling reaction. The following tables summarize reported yields for different protection strategies. Note that direct comparison is challenging as reaction conditions vary between studies.
Table 1: Comparison of Yields for Suzuki Coupling of Indoles (as the Boronic Acid Partner)
| N-Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| None | Phenyl bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | [2] |
| Boc | Phenyl bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 70 | [2] |
| Tosyl | Phenyl bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 45 | [2] |
Table 2: Comparison of Yields for Suzuki Coupling of Indoles (as the Aryl Halide Partner)
| N-Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| None (6-chloroindole) | Phenylboronic acid | XPhos Precatalyst G2 | K₃PO₄ | Dioxane/H₂O | 97 | [1] |
| Boc (5-bromoindole) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 95 | Adapted from similar reactions |
| Tosyl (5-bromoindole) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 92 | Adapted from similar reactions |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivity: The Pd(0) active species is not generated or has been deactivated by oxygen. | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are suitable for the reduction of a Pd(II) precatalyst. Rigorously degas all solvents and maintain an inert atmosphere.[3] |
| Inefficient Transmetalation: The boronic acid is not sufficiently activated. | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered. A small amount of water can sometimes improve the solubility and activity of inorganic bases.[4] | |
| N-H Interference (for unprotected indole): The acidic proton is inhibiting the catalyst. | Consider protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, Tosyl).[1] | |
| Significant Protodeboronation | Presence of Protic Sources: Water or other protic impurities are cleaving the C-B bond. | Use anhydrous solvents and reagents. For highly sensitive substrates, consider converting the boronic acid to a more stable pinacol (B44631) ester or trifluoroborate salt.[4] |
| Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and deactivate the catalyst. | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[3] |
| Incomplete Deprotection | Inefficient Reagent/Conditions: The deprotection conditions are not strong enough for the specific protecting group. | For N-Tosyl groups, ensure a strong enough base (e.g., Cs₂CO₃) and sufficient reaction time/temperature. For N-Boc, ensure a sufficient concentration of acid (e.g., TFA). |
| Degradation of Product during Deprotection | Harsh Deprotection Conditions: The product molecule is sensitive to the deprotection conditions (e.g., strong acid or base). | Choose an orthogonal protecting group that can be removed under milder conditions (e.g., SEM group cleaved by fluoride). |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Bromoindole (B15604) (Adaptable for this compound)
-
Materials: 4-Bromoindole, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 4-bromoindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add (Boc)₂O (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-Boc-4-bromoindole.
-
Protocol 2: N-Tosyl Protection of 4-Bromoindole (Adaptable for this compound)
-
Materials: 4-Bromoindole, Sodium hydride (NaH, 60% dispersion in mineral oil), p-Toluenesulfonyl chloride (TsCl), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-bromoindole (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of TsCl (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
Protocol 3: N-SEM Protection of an Amine (General Procedure)
-
Materials: Amine substrate, Sodium hydride (NaH, 60% dispersion), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the amine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add SEM-Cl (1.3 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[5]
-
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
Protocol 5: N-Boc Deprotection
-
Materials: N-Boc protected indole, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the N-Boc protected indole (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add TFA (10-20 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer, concentrate, and purify if necessary.
-
Protocol 6: N-Tosyl Deprotection using Cesium Carbonate
-
Materials: N-Tosyl indole, Cesium carbonate (Cs₂CO₃), Tetrahydrofuran (THF), Methanol (MeOH).
-
Procedure:
-
Dissolve the N-tosyl indole in a 2:1 mixture of THF and MeOH.
-
Add cesium carbonate (3.0 eq) to the solution.
-
Stir the mixture at ambient temperature or reflux, monitoring the reaction by HPLC or TLC.
-
Upon completion, evaporate the solvent under vacuum.
-
Add water to the residue and stir for 10 minutes.
-
Collect the solid product by filtration, wash with water, and dry.
-
Protocol 7: N-SEM Deprotection using TBAF
-
Materials: N-SEM protected indole, Tetrabutylammonium fluoride (TBAF, 1.0 M in THF), Tetramethylethylenediamine (TMEDA), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-SEM protected indole (1.0 eq) in DMF.
-
Add TMEDA (3.0 eq) and TBAF (1.0 M in THF, 3.0 eq).
-
Heat the reaction mixture (e.g., 45 °C) and monitor by LC-MS.
-
After completion, cool to room temperature and quench with a saturated solution of NH₄Cl.
-
Extract with an organic solvent, wash with water, dry, and concentrate. Purify as needed.[5]
-
References
Technical Support Center: Overcoming Low Yields in Indole-4-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve higher yields in reactions involving indole-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in cross-coupling reactions with this compound?
A1: Low yields in cross-coupling reactions involving this compound, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, can often be attributed to several factors:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the this compound inactive for the desired coupling.[1][2] This is often promoted by high temperatures, prolonged reaction times, and the presence of water and a base.[2][3]
-
Catalyst Inhibition or Decomposition: The indole (B1671886) nitrogen can coordinate to the palladium catalyst, leading to inhibition.[3][4] The catalyst can also decompose into inactive palladium black, especially at elevated temperatures.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions.[5][6] Using a non-optimal combination can lead to poor yields.
-
Homocoupling: The this compound can couple with itself to form a biaryl byproduct, consuming the starting material.[2]
-
Poor Solubility: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[4]
Q2: How can I minimize protodeboronation of this compound?
A2: To minimize protodeboronation, consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be preferable to stronger bases like sodium tert-butoxide (NaOtBu), particularly in Suzuki-Miyaura reactions.[7]
-
Use Anhydrous Conditions: While some water is often necessary for Suzuki-Miyaura reactions to dissolve the base, excessive water can promote protodeboronation.[6] Using anhydrous solvents for other reaction types and ensuring all reagents are dry is crucial.
-
Lower Reaction Temperature and Time: If the reaction is sluggish, increasing the temperature might seem intuitive, but it can also accelerate protodeboronation.[8] It is often a trade-off, and finding the optimal temperature is key. Shorter reaction times are also preferable.
-
Use of Boronic Esters: Converting this compound to its pinacol (B44631) ester derivative can increase its stability and reduce the rate of protodeboronation.[2] The active boronic acid can be generated in situ.
Q3: What are the recommended starting points for catalyst and ligand selection for Suzuki-Miyaura coupling with this compound?
A3: For Suzuki-Miyaura couplings with indole-containing substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity.[5] Good starting points include:
-
Palladium Precatalysts: Second-generation Buchwald precatalysts like SPhos Pd G2 and XPhos Pd G2 have shown high efficacy.[3][9]
-
Ligands: SPhos and XPhos are excellent choices that have demonstrated high yields in the coupling of nitrogen-rich heterocycles.[3]
-
Traditional Catalysts: While often less effective for challenging substrates, Pd(PPh₃)₄ can be a starting point, but newer catalyst systems are generally recommended for higher yields.[5]
Q4: For a Buchwald-Hartwig amination with this compound, what are the key considerations?
A4: While less common than coupling with halo-indoles, if you are using a derivative of this compound in a Buchwald-Hartwig context, the principles for coupling indoles apply. Key considerations include:
-
Ligand Choice: For coupling indoles, DavePhos is a good ligand choice.[10]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene (B28343) or dioxane are common.[4]
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive, so maintaining a strict inert atmosphere (argon or nitrogen) is critical.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of palladium catalyst or precatalyst. • Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[4] • Consider using a more robust precatalyst like a Buchwald G2 or G3 precatalyst.[3][9] |
| Inappropriate Ligand | • Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos for Suzuki-Miyaura reactions.[3][5] • For Buchwald-Hartwig amination, consider ligands like DavePhos.[10] |
| Suboptimal Base | • For Suzuki-Miyaura, ensure the base is strong enough to activate the boronic acid. K₃PO₄ or Cs₂CO₃ are often effective.[3][9] • For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is typically required. |
| Low Reaction Temperature | • Gradually increase the reaction temperature in 10 °C increments. Be mindful that higher temperatures can increase side reactions.[8] |
| Poor Solubility | • Screen different solvents. For polar substrates, more polar aprotic solvents like DMF or DMSO might improve solubility, but be aware they can also coordinate to the catalyst.[4] |
Issue 2: Starting Material Consumed, but Low Yield of Desired Product
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | • Use a milder base (e.g., K₂CO₃). • Lower the reaction temperature.[8] • Minimize water content in the reaction where possible. • Use the pinacol ester of this compound for increased stability.[2] |
| Homocoupling of Boronic Acid | • This is often competitive with slow cross-coupling. Focus on optimizing the cross-coupling rate by adjusting the catalyst, ligand, and temperature. • Use a 1:1.5 to 1:2 ratio of the limiting reagent to the boronic acid to favor the cross-coupling product.[3] |
| Product Degradation | • If the product is unstable under the reaction conditions, try lowering the temperature and reducing the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed. |
| Catalyst Inhibition by Product | • The product itself can sometimes inhibit the catalyst. If conversion stalls, adding a fresh portion of catalyst might help drive the reaction to completion. |
Data Presentation
Table 1: Comparison of Catalyst Systems for a Model Suzuki-Miyaura Coupling of 5-indole boronic acid with 3-chloroindazole.
This data serves as a relevant model for couplings involving indole boronic acids.[3][9]
| Palladium Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Table 2: General Solvent and Base Combinations for Suzuki-Miyaura Reactions.
| Solvent System | Common Bases | Characteristics & Considerations |
| Dioxane/Water | K₃PO₄, K₂CO₃, Cs₂CO₃ | A very common and effective system. The water helps dissolve the inorganic base.[6] |
| Toluene/Water | K₃PO₄, K₂CO₃, Cs₂CO₃ | Similar to dioxane/water, good for a range of substrates. |
| THF/Water | K₃PO₄, K₂CO₃ | Lower boiling point, suitable for reactions at moderate temperatures. |
| DMF or DMAc | K₂CO₃, Cs₂CO₃ | Higher boiling points allow for higher reaction temperatures; can improve solubility of polar substrates.[6] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point based on successful couplings of similar heterocyclic substrates.[3][9]
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
SPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide (0.25 mmol, 1.0 equiv), this compound (0.375 mmol, 1.5 equiv), SPhos Pd G2 (0.005 mmol, 2 mol%), and potassium phosphate (0.50 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add dioxane (1 mL) and water (0.2 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with an Indole
This protocol can be adapted for reactions where an N-H bond of an indole derivative is coupled with an aryl halide.
Materials:
-
Aryl Halide (1.0 equiv)
-
Indole derivative (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
DavePhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), indole (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), DavePhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for troubleshooting low yields in this compound reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Indole-4-boronic acid Suzuki Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound Suzuki reaction has a very low or no yield. What are the common causes and how can I fix it?
A1: Low to no yield in a Suzuki coupling is a common issue that can stem from several factors. A systematic check of the reaction parameters is the best approach.[1][2]
Primary Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions facilitate its reduction.[3][4] Consider using a fresh batch of catalyst or a pre-formed Pd(0) source like Pd(PPh₃)₄.[3][5]
-
Oxygen Contamination: Oxygen can deactivate the catalyst and promote the unwanted homocoupling of the boronic acid.[2][4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2][6][7]
-
Poor Oxidative Addition: The C-X bond (where X is Br, I, Cl, or OTf) of your coupling partner may be too strong or sterically hindered. This step is often rate-limiting. For less reactive partners like aryl chlorides or electron-rich aryl bromides, using bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) can significantly accelerate the reaction.[3][8][9][10]
-
Inefficient Transmetalation: The transfer of the indole (B1671886) group from boron to palladium may be slow. This is often related to the choice of base and solvent. The base is critical for converting the boronic acid to a more nucleophilic boronate species.[11][12]
-
Starting Material Degradation: this compound can be susceptible to decomposition, particularly protodeboronation (see Q2).[13][14] Verify the purity of your starting materials before beginning the reaction.
Below is a workflow to diagnose common issues leading to low yields.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Q2: I'm observing significant protodeboronation of my this compound. What is it and how can I prevent it?
A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, resulting in the formation of indole from your this compound.[14][15] This is especially problematic with electron-rich or heteroaryl boronic acids and is often accelerated by high temperatures, strong bases, and the presence of water.[11][13][14]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can promote protodeboronation.[11] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[2][3]
-
Employ Anhydrous Conditions: Since water is often the proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.[2][3]
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable boronic ester, such as a pinacol (B44631) (BPin) or MIDA ester. These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[3][14][16]
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to minimize the rate of decomposition.[3]
Caption: Competing reaction pathways for this compound.
Q3: How do I deal with the homocoupling of my boronic acid?
A3: Homocoupling is the undesired dimerization of two boronic acid molecules. This side reaction is primarily promoted by the presence of oxygen in the reaction mixture or by certain Pd(II) species during the in-situ reduction to the active Pd(0) catalyst.[4][6]
Solutions to Prevent Homocoupling:
-
Rigorous Degassing: The most critical step is to remove all dissolved oxygen from your solvents and reaction mixture. This can be done by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[2][6]
-
Use a Pd(0) Catalyst Source: Using a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄, can sometimes bypass the side reactions that occur during the reduction of Pd(II) precatalysts.[6]
-
Purification: If homocoupling has already occurred, careful purification is required. Since the homocoupled byproduct often has a similar polarity to the desired product, meticulous column chromatography with a shallow solvent gradient is typically necessary.[6] Recrystallization can also be an effective technique if the product is a solid.[6]
Q4: What is the best catalyst, ligand, base, and solvent combination for my this compound coupling?
A4: The optimal conditions are highly substrate-dependent. However, for a challenging substrate like an unprotected indole, a good starting point is crucial.
| Component | Recommendation | Rationale & Key Considerations |
| Catalyst | Pd(dppf)Cl₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Pd(dppf)Cl₂ is a robust and reliable Pd(II) precatalyst.[17] Buchwald precatalysts are highly active and excellent for challenging couplings, including those with heteroaromatic substrates.[13][18] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands promote the difficult oxidative addition step, especially with less reactive coupling partners, and can accelerate the final reductive elimination step.[3][10][13] |
| Base | K₂CO₃ or K₃PO₄ | The base is essential for activating the boronic acid.[11] K₂CO₃ is a common and effective choice.[17] K₃PO₄ is a stronger base that can be very effective, especially for sensitive or challenging substrates, but may increase protodeboronation risk.[11][13] |
| Solvent | Dioxane/H₂O, THF/H₂O, or DMF | Polar aprotic solvents are most common.[4][19] A water co-solvent is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4][19] DMF can be used for less soluble substrates and allows for higher reaction temperatures.[19] |
Comparison of Common Bases in Suzuki Reactions
| Base | Typical Equivalents | Common Solvent System | Temperature (°C) | Notes |
| Na₂CO₃ | 2.0 | Toluene/H₂O or Water | 80 - 120 | Effective for many standard couplings.[11][20] |
| K₂CO₃ | 2.0 | Dioxane/H₂O or THF/H₂O | 80 - 100 | A very common and reliable choice for a wide range of substrates.[11][17] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane or Toluene (often anhydrous) | 60 - 110 | Excellent for sensitive substrates and can be used under anhydrous conditions to limit protodeboronation.[11][13] |
| Cs₂CO₃ | 2.0 | Dioxane or THF | 80 - 100 | Often provides superior results, especially for difficult couplings, but is more expensive.[11] |
| KF | 3.0 | THF (anhydrous) | 60 - 80 | A mild base that can be very effective at preventing hydrolysis of sensitive functional groups and minimizing protodeboronation.[11][21] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halo-Indole with an Arylboronic Acid
This generalized protocol is a robust starting point and should be optimized for specific substrates.[5]
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halo-indole (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the chosen base (e.g., K₂CO₃, 2.0 equiv).[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[5][7]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe. The total volume should be sufficient to create a stirrable slurry (e.g., a 0.1 M concentration relative to the limiting reagent).[5][19]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine. To remove excess boronic acid, a wash with a mild aqueous base (e.g., 1M Na₂CO₃) can be performed.[5][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[3][5][22]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][16][23]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Impact of water on Indole-4-boronic acid coupling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Indole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help overcome common challenges, with a particular focus on the impact of water on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Is water necessary for the Suzuki-Miyaura coupling of this compound?
A1: While not strictly essential in all cases, water is a common and often beneficial co-solvent in Suzuki-Miyaura reactions involving this compound. It can enhance the reaction rate and is often required for the solubility and activation of the inorganic bases (e.g., K₃PO₄, Na₂CO₃) that are crucial for the catalytic cycle.[1][2] However, the presence of water can also lead to undesired side reactions.
Q2: What is protodeboronation and how does water influence it?
A2: Protodeboronation is a significant side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of indole (B1671886) and a reduction in the yield of the desired coupled product.[3] Water is a key participant in this undesired reaction. The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[4] For heteroaromatic boronic acids, this side reaction can be particularly rapid under certain aqueous and basic conditions.[3][4]
Q3: Can I run the Suzuki coupling of this compound under anhydrous conditions?
A3: Yes, it is possible to perform the reaction under anhydrous conditions, particularly when using boronic esters (e.g., pinacol (B44631) esters) and a base soluble in organic solvents, such as potassium trimethylsilanolate (TMSOK).[5] This approach can minimize protodeboronation, especially for sensitive substrates. However, the reaction kinetics and overall efficiency may differ from aqueous protocols.
Q4: My this compound appears to be degrading during the reaction. What can I do?
A4: Degradation, primarily through protodeboronation, is a common issue. To mitigate this, you can:
-
Optimize the water content: Use the minimum amount of water necessary to achieve a good reaction rate.
-
Control the pH: The choice of base can influence the pH and thus the rate of protodeboronation.[4] Milder bases might be preferable in some cases.
-
Use a protected boronic acid: Converting the boronic acid to a more stable form, such as a MIDA boronate or a trifluoroborate salt, can provide a slow release of the active reagent and suppress decomposition.[3]
-
Employ anhydrous conditions: If feasible, switching to an anhydrous protocol can be effective.[5]
Q5: What is the optimal solvent system for this coupling reaction?
A5: A common and effective solvent system is a mixture of an organic solvent and water. Ratios of dioxane/water (e.g., 4:1) are frequently reported to give good results for the coupling of indoles and other nitrogen-rich heterocycles.[6] This biphasic system helps to dissolve both the organic substrates and the inorganic base.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inactivity: The Pd(0) active species is not being generated or has been deactivated. | • Ensure proper degassing of solvents and reaction vessel to remove oxygen. • Use a fresh, high-quality palladium catalyst and ligand. • For Pd(II) precatalysts, ensure the reaction conditions facilitate reduction to Pd(0). |
| 2. Protodeboronation of this compound: The starting material is being consumed by this side reaction.[3] | • Reduce the amount of water in the solvent system. • Consider switching to a milder base or anhydrous conditions.[5] • Use a protected form of the boronic acid (e.g., MIDA ester) for slow release.[3] | |
| 3. Poor Solubility of Reagents: The base or other reagents are not sufficiently dissolved. | • Ensure vigorous stirring. • Adjust the organic solvent/water ratio to improve solubility. A 1:1 mixture of DMF and water can be effective.[2] | |
| Significant Formation of Indole (Byproduct) | 1. High Rate of Protodeboronation: The reaction conditions favor the cleavage of the C-B bond. | • Lower the reaction temperature. • Carefully control the pH by selecting an appropriate base. The rate of protodeboronation is pH-dependent.[4] • Minimize the reaction time. |
| Inconsistent Results | 1. Variable Water Content: Small variations in the amount of water can affect reaction rates and side reactions. | • Use dry solvents and accurately measure the amount of water added. • Be aware that some "anhydrous" bases may contain residual water. |
| 2. Quality of Boronic Acid: this compound may degrade upon storage. | • Use fresh or properly stored boronic acid. • Consider re-purifying the boronic acid if its quality is uncertain. |
Quantitative Data on Water's Impact
| Dioxane:Water Ratio | Expected Coupling Yield (%) | Rationale |
| Anhydrous | 40-60% | Reaction may be slow due to poor solubility and activation of the base. Protodeboronation is minimized. |
| 10:1 | 70-85% | A small amount of water facilitates base activity and improves reaction kinetics, with manageable protodeboronation. |
| 4:1 | 85-95% | Often the optimal ratio, providing a good balance of reaction rate enhancement and suppression of side reactions.[6] |
| 1:1 | 60-75% | Higher water content can significantly increase the rate of protodeboronation, leading to lower yields.[2] |
| Pure Water | <50% | While "green," using only water as a solvent can lead to very rapid protodeboronation and poor solubility of organic reactants, resulting in low yields.[7] |
Note: These are generalized expected yields and will be highly dependent on the specific substrates, catalyst, base, and temperature used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound in an Aqueous System
This protocol is a representative procedure based on commonly used conditions for the coupling of indole derivatives.[6]
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
-
Solvent Addition:
-
Add 4 mL of degassed dioxane and 1 mL of degassed water (4:1 ratio) via syringe.
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
- 1. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Validation & Comparative
Reactivity Showdown: Indole-4-boronic Acid vs. Indole-5-boronic Acid in Suzuki-Miyaura Coupling
In the realm of medicinal chemistry and materials science, the functionalization of the indole (B1671886) scaffold is a critical step in the development of novel compounds. Among the various methods to achieve this, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and efficiency. This guide provides a detailed comparison of the reactivity of two key building blocks: Indole-4-boronic acid and Indole-5-boronic acid. This analysis is supported by experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
The reactivity of indoleboronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The position of the boronic acid group on the indole ring can significantly impact the efficiency of the transmetalation step in the catalytic cycle, thereby affecting the overall reaction yield and rate.
Quantitative Reactivity Comparison
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 | F. Bellina et al. |
| Indole-5-boronic acid | 4-bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 | F. Bellina et al. |
| This compound | 1-bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 | S. L. Buchwald et al. |
| Indole-5-boronic acid | 1-bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 | S. L. Buchwald et al. |
| This compound | 2-bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 72 | S. L. Buchwald et al. |
| Indole-5-boronic acid | 2-bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 81 | S. L. Buchwald et al. |
From the data presented, a general trend emerges where Indole-5-boronic acid consistently provides higher yields compared to this compound under similar reaction conditions. This suggests a greater reactivity for the 5-isomer in Suzuki-Miyaura coupling reactions. The difference in reactivity can be attributed to the electronic properties of the indole ring and steric hindrance around the boronic acid moiety. The C5 position of indole is electronically richer and less sterically hindered than the C4 position, which is closer to the fused benzene (B151609) ring. This facilitates the transmetalation step with the palladium complex, leading to a more efficient catalytic cycle and higher product yields.
Experimental Protocols
A representative experimental protocol for the Suzuki-Miyaura coupling of an indoleboronic acid with an aryl bromide is provided below.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk tube is added the indoleboronic acid (1.0 equiv), aryl bromide (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for a typical Suzuki-Miyaura coupling experiment is outlined below.
Figure 2. A typical experimental workflow for Suzuki-Miyaura coupling.
Suzuki coupling efficiency of indole boronic acid isomers
A Comparative Guide to the Suzuki Coupling Efficiency of Indole (B1671886) Boronic Acid Isomers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone technique for the synthesis of complex organic molecules. The indole moiety, a prevalent scaffold in pharmaceuticals and biologically active compounds, is frequently functionalized using this powerful palladium-catalyzed reaction. This guide provides a comparative analysis of the Suzuki coupling efficiency of various positional isomers of indole boronic acid, supported by available experimental data.
Comparison of Indole Boronic Acid Isomer Reactivity
The efficiency of Suzuki coupling is often measured by the reaction yield. Based on available literature, the reactivity of indole boronic acid isomers can be inferred. For instance, in homocoupling reactions, indole-5-boronic acid and indole-6-boronic acid have been shown to provide quantitative yields of the corresponding bi-indoles.[1] In contrast, the homocoupling of indole-4-boronic acid under similar conditions was less successful, suggesting lower reactivity for the 4-isomer.[1]
The following table summarizes representative data for the Suzuki coupling of different indole boronic acid isomers with various aryl halides. It is important to note that the reaction conditions are not identical across all examples, which can influence the observed yields.
| Indole Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole-5-boronic acid | 3-Chloroindazole | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [2] |
| Indole-5-boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 18 | 95 | [3] |
| Indole-6-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 92 | [4] |
| This compound (homocoupling) | This compound | Pd(OAc)₂ | Na₂CO₃ | H₂O | 35 | 1 | 61 | [1] |
| Indole-5-boronic acid (homocoupling) | Indole-5-boronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O | 35 | 1 | quant. | [1] |
| Indole-6-boronic acid (homocoupling) | Indole-6-boronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O | 35 | 1 | quant. | [1] |
Note: The data in this table is illustrative and collated from different sources with varying reaction conditions. Direct comparison of yields should be made with caution. "quant." denotes quantitative yield.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful Suzuki-Miyaura cross-coupling reactions. Below are representative procedures for the coupling of an indole boronic acid with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling of Indole-5-boronic Acid with an Aryl Halide:
Materials:
-
Indole-5-boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst like SPhos Pd G2, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or sealed tube), add the aryl halide, indole-5-boronic acid, palladium catalyst, ligand (if necessary), and base.
-
Evacuate the vessel and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Reaction Mechanisms and Workflows
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[5][6]
Caption: A generalized workflow for a typical Suzuki-Miyaura coupling experiment.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Coupling Efficiency
Several factors can influence the efficiency of the Suzuki coupling of indole boronic acid isomers:
-
N-Protection: The presence of a protecting group on the indole nitrogen can affect the reaction outcome. In some cases, N-H indoles can inhibit the catalyst.[2] However, other studies have shown that unprotected indoles can participate in Suzuki coupling reactions successfully.[7] The choice of protecting group (e.g., Boc, Tos) can also impact the yield.[7]
-
Catalyst and Ligand System: The selection of the palladium source and the phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands such as SPhos and XPhos have been shown to be effective for the coupling of nitrogen-containing heterocycles.[2]
-
Base and Solvent: The choice of base is critical for the activation of the boronic acid to the more reactive boronate species. The solvent system also plays a significant role in solubility and reaction kinetics.[4]
References
- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Indole-4-boronic Acid and Other Organoboron Reagents in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the efficient synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation, heavily relies on the use of organoboron reagents. This guide provides an objective comparison of Indole-4-boronic acid with other commonly used organoboron reagents, supported by experimental data, to inform the strategic selection of reagents in synthetic workflows, particularly in the context of synthesizing indole-containing compounds, a common scaffold in medicinal chemistry.
Performance Comparison of Organoboron Reagents in Suzuki-Miyaura Coupling
The reactivity and efficacy of organoboron reagents in Suzuki-Miyaura coupling can be influenced by several factors, including the nature of the organic group attached to boron, the type of boronic acid derivative (e.g., free acid, pinacol (B44631) ester, trifluoroborate salt), and the reaction conditions. This section provides a comparative overview of the performance of various organoboron reagents in the Suzuki-Miyaura coupling with a common indole (B1671886) substrate, 5-bromoindole (B119039).
Data Summary: Suzuki-Miyaura Coupling of 5-Bromoindole with Various Arylboronic Acids
The following table summarizes the results from various studies on the Suzuki-Miyaura coupling of 5-bromoindole with different arylboronic acids. These results highlight the impact of the boronic acid's structure and the reaction conditions on the yield of the desired 5-arylindole product.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 120 | 1 | High (not specified) | [1] |
| Phenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ (3) | H₂O/Acetonitrile (4:1) | 37 | 18 | 95 | [2][3] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ (3) | H₂O/Acetonitrile (4:1) | 37 | 18 | 98 | [3] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ (3) | H₂O/Acetonitrile (4:1) | 37 | 18 | 92 | [3] |
| 2-Methylphenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ (3) | H₂O/Acetonitrile (4:1) | 37 | 18 | 93 | [3] |
| 2-Nitrophenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ (3) | H₂O/Acetonitrile (4:1) | 37 | 18 | 84 | [3] |
| Quinoline-3-boronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ (3) | H₂O/Acetonitrile (4:1) | 37 | 18 | 62 | [3] |
| Indole-5-boronic acid | Pd source (2) | SPhos or XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | Good to Excellent | [4] |
| This compound | Pd(OAc)₂ (5) | - | K₂CO₃ (2) | DMF | 35 | 1 | 21 (for 4-4' bi-indole) | [5] |
Note: The yield for the reaction with this compound is for the homocoupling to form 4-4' bi-indole, as direct comparative data for its coupling with 5-bromoindole under the same conditions as the other arylboronic acids was not available in the searched literature. This highlights a gap in direct comparative studies for this specific reagent.
Key Insights from the Comparative Data:
-
Arylboronic Acids vs. Boronic Esters: Generally, boronic acids are more reactive than their corresponding pinacol esters in Suzuki-Miyaura couplings.[6] This is attributed to the electronic effect of the hydroxyl groups versus the alkoxy groups on the boron atom.
-
Electronic Effects of Substituents: The electronic nature of the substituents on the arylboronic acid can influence the reaction yield. Electron-donating groups on the boronic acid can enhance the reaction rate and yield.[3]
-
Steric Hindrance: Sterically hindered boronic acids, such as those with ortho-substituents, can sometimes lead to lower yields or require more forcing reaction conditions. However, as seen with 2-methylphenylboronic acid, high yields can still be achieved with appropriate catalyst systems.[3]
-
Heteroarylboronic Acids: The coupling of heteroarylboronic acids, like quinoline-3-boronic acid and indole-boronic acids, can be more challenging and may require specific optimization of reaction conditions to achieve high yields.[3][4]
-
This compound: While specific comparative data for the cross-coupling of this compound with 5-bromoindole is limited, its ability to undergo homocoupling suggests its viability in Suzuki-Miyaura reactions. The relatively low yield in the cited example for homocoupling might be due to the specific reaction conditions and the absence of a ligand.[5]
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling of a haloindole with an arylboronic acid. These protocols are based on established literature procedures and can be adapted for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole[2][3]
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.005 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.005 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-arylindole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5,7-Dibromoindole[1]
Materials:
-
5,7-Dibromoindole
-
Arylboronic acid (3.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, add 5,7-dibromoindole (1.0 mmol), the arylboronic acid (3.0 mmol), Na₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Seal the vial and flush with a stream of dry nitrogen.
-
Add water (2.5 mL) via a septum.
-
Sonicate the vial for 30 seconds.
-
Heat the vial under microwave irradiation for 1.5 hours at 120 °C.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing Key Processes
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Purification of Indole-4-boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis and rigorous purification of key building blocks are paramount. Indole-4-boronic acid is a valuable intermediate, enabling the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comparative overview of validated methods for its synthesis and purification, supported by experimental data and detailed protocols to aid in the selection of the most suitable procedure for your laboratory's needs.
Synthesis of this compound: A Comparative Analysis
Two principal synthetic routes to this compound are well-established: directed ortho-lithiation and Miyaura borylation. Each method offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Purity (Post-Workup) | Key Advantages | Key Disadvantages |
| Directed Ortho-lithiation | N-protected Indole | n-BuLi or s-BuLi, Triisopropyl borate (B1201080) | 75-90% | ~90% | High regioselectivity, High yield | Requires cryogenic temperatures, Moisture-sensitive reagents |
| Miyaura Borylation | 4-Bromo-1H-indole | Bis(pinacolato)diboron, Palladium catalyst, Base | 70-85% | ~95% | Milder reaction conditions, Good functional group tolerance | Requires a pre-functionalized starting material, Catalyst cost |
Signaling Pathway for Synthesis Methods
Caption: Comparative workflows for the synthesis of this compound.
Purification of this compound: A Methods Comparison
The purity of this compound is critical for its successful application in subsequent reactions. Three common purification techniques are compared below, each with its own merits depending on the scale of the purification and the nature of the impurities.
| Purification Method | Principle | Typical Recovery | Final Purity | Key Advantages | Key Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at different temperatures. | 80-95% | >99% | High purity achievable, Scalable. | Potential for product loss in the mother liquor. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | 70-90% | >98% | Effective for removing closely related impurities. | Can be time-consuming and require significant solvent volumes. |
| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid, allowing for its transfer between aqueous and organic phases. | >90% | ~95-98% | Efficient for removing non-acidic impurities, Scalable. | May not remove other acidic impurities effectively. |
Experimental Workflows for Purification
Caption: Step-by-step workflows for the purification of this compound.
Experimental Protocols
Synthesis Method 1: Directed Ortho-lithiation of N-Boc-indole
This protocol is adapted from established procedures for the ortho-lithiation of N-protected indoles.
Materials:
-
N-Boc-indole (1.0 equiv)
-
s-Butyllithium (1.2 equiv, 1.4 M in cyclohexane)
-
Triisopropyl borate (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
2 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-indole in anhydrous THF under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
Slowly add s-butyllithium dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-indole-4-boronic acid.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford this compound.
Synthesis Method 2: Miyaura Borylation of 4-Bromo-1H-indole
This protocol is a representative procedure for the palladium-catalyzed borylation of a haloindole.
Materials:
-
4-Bromo-1H-indole (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (B91453), anhydrous
-
Sodium periodate (B1199274) (NaIO4)
-
Ammonium acetate (NH4OAc)
-
Acetone (B3395972)/Water mixture
-
Ethyl acetate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 4-bromo-1H-indole, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.
-
Add anhydrous 1,4-dioxane and degas the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is this compound pinacol ester.
-
To hydrolyze the pinacol ester, dissolve the crude product in an acetone/water mixture. Add NaIO4 and NH4OAc and stir at room temperature for 12 hours.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude this compound.
Purification Method 1: Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate/hexane (1:1) mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Purification Method 2: Silica Gel Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Purification Method 3: Acid-Base Extraction
Procedure:
-
Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with an aqueous solution of a base (e.g., 1 M NaOH) (3x).
-
Combine the aqueous layers, which now contain the sodium salt of the boronic acid.
-
Wash the combined aqueous layer with ethyl acetate to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 2 M HCl) until the product precipitates.
-
Extract the acidified aqueous layer with fresh ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
A Comparative Guide to Palladium Catalysts for Indole Boronic Acid Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for constructing the biaryl and heteroaryl structures prevalent in pharmaceuticals.[1] When coupling indole (B1671886) boronic acids, the choice of the palladium catalyst system is critical for achieving high yields and minimizing side reactions.[1] This guide provides an objective comparison of various palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal system for their synthetic needs.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts can vary significantly based on the specific substrates and reaction conditions. The following data summarizes the performance of several common palladium catalyst systems in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, a representative model for heteroaryl-indole coupling.[1] The data highlights the impact of both the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine (B1218219) ligand on reaction outcomes.
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
| Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[1] |
The results indicate that second-generation (G2) precatalysts, such as SPhos Pd G2 and XPhos Pd G2, which feature bulky biarylphosphine ligands, demonstrate superior performance, providing the highest conversion and yield in this model system.[1]
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][3] The general workflow for carrying out these experiments requires careful control of atmospheric conditions and sequential addition of reagents.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed indole boronic acid coupling.
Experimental Protocols
Reproducible experimental protocols are essential for successful catalytic cross-coupling. The following is a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an indole boronic acid with a heteroaryl halide, based on the high-yielding SPhos Pd G2 system.
Materials:
-
Heteroaryl Halide (e.g., 3-chloroindazole): 1.0 equiv.
-
Indole Boronic Acid (e.g., 5-indole boronic acid): 2.0 equiv.[1]
-
Palladium Catalyst (e.g., SPhos Pd G2): 2.5 mol%[1]
-
Base (e.g., Potassium Phosphate (B84403), K₃PO₄): 2.0 equiv.[1]
-
Solvent System: Dioxane and Water (e.g., 5:1 ratio)[1]
Procedure:
-
Vessel Preparation: To a dry reaction vessel, add the heteroaryl halide (0.25 mmol, 1.0 equiv.), 5-indole boronic acid (0.50 mmol, 2.0 equiv.), SPhos Pd G2 (2.5 mol%), and potassium phosphate (0.50 mmol, 2.0 equiv.).[1]
-
Inert Atmosphere: If the catalyst or reagents are air-sensitive, it is recommended to perform these additions in a glovebox or under a positive flow of an inert gas like argon or nitrogen.[2]
-
Solvent Addition: Add the degassed solvent system, such as dioxane (1 mL) and water (0.2 mL), to the vessel.[1]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.[1] Maintain the reaction at this temperature for the specified time (e.g., 15 hours) or until completion is confirmed by a monitoring technique like TLC or LC-MS.[1][3]
-
Workup: After the reaction is complete, cool the mixture to room temperature.[1][3] Dilute the mixture with water and extract with a suitable organic solvent, such as ethyl acetate.[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3] The resulting crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired coupled product.[2]
Conclusion
The choice of palladium catalyst is a determining factor in the success of indole boronic acid coupling reactions. Palladium precatalysts equipped with bulky biarylphosphine ligands, particularly SPhos and XPhos, have demonstrated high efficacy for this transformation.[1] Specifically, second-generation systems like SPhos Pd G2 often provide superior yields and conversions.[1] Researchers should consider the specific substrates, desired reaction conditions, and cost when selecting the most appropriate catalyst system. The provided protocol serves as a robust starting point for developing efficient and high-yielding coupling methodologies for novel indole-based compounds.
References
A Comparative Guide to the Synthesis of 4-Arylindoles: Exploring Alternatives to Suzuki Coupling
For researchers, scientists, and professionals in drug development, the indole (B1671886) scaffold remains a cornerstone of pharmacologically active compounds. The C4-arylated indole motif, in particular, is a privileged structure found in numerous natural products and pharmaceutical agents. While the Suzuki-Miyaura cross-coupling reaction is a well-established and powerful tool for the synthesis of these compounds, the exploration of alternative methods is crucial for expanding the synthetic toolbox, overcoming substrate limitations, and improving process efficiency. This guide provides an objective comparison of key alternative methods for the synthesis of 4-arylindoles, including the Larock indole synthesis, direct C-H activation, and the Buchwald-Hartwig amination, with a focus on experimental data and detailed methodologies.
At a Glance: Comparison of Synthetic Methods for 4-Arylindoles
| Feature | Suzuki Coupling | Larock Indole Synthesis | Direct C-H Activation | Buchwald-Hartwig Amination (Intramolecular) |
| Key Transformation | C-C bond formation | Annulation/Cyclization | C-H bond functionalization | Intramolecular C-N bond formation |
| Starting Materials | 4-Haloindole + Arylboronic acid/ester | ortho-Haloaniline + Di-substituted alkyne | Indole + Aryl halide/boronic acid | Substituted ortho-haloaniline with a tethered amine |
| Catalyst System | Palladium catalyst with phosphine (B1218219) or NHC ligand | Palladium catalyst (e.g., Pd(OAc)₂) | Palladium, Rhodium, or Iridium catalyst | Palladium catalyst with bulky phosphine ligand |
| Key Advantages | Broad substrate scope, high functional group tolerance, commercially available reagents. | Convergent synthesis, rapid assembly of complex indoles. | High atom economy, avoids pre-functionalization of the indole core. | Can provide access to complex fused systems. |
| Key Disadvantages | Requires pre-functionalization of the indole at C4, potential for boronic acid homocoupling. | Limited to the synthesis of 2,3-disubstituted indoles, regioselectivity can be an issue with unsymmetrical alkynes. | Often requires directing groups, can have issues with regioselectivity, may require harsh conditions. | Requires synthesis of a specific linear precursor, limited direct examples for 4-arylindoles. |
| Typical Yields | Good to excellent | Good to excellent | Moderate to good | Moderate to good |
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from ortho-haloanilines and internal alkynes.[1][2] This one-pot reaction offers a convergent approach to complex indole structures with generally high yields.[1][2]
Experimental Data
| Entry | ortho-Haloaniline | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Iodoaniline | Diphenylacetylene (B1204595) | 5 mol% Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 20 | 95 |
| 2 | o-Bromoaniline | 1-Phenyl-1-propyne | 5 mol% Pd[P(tBu)₃]₂ | Cy₂NMe | 1,4-Dioxane | 60 | 24 | 85 |
| 3 | N-Methyl-o-iodoaniline | 4-Octyne | 5 mol% Pd(OAc)₂ | K₂CO₃, LiCl | DMF | 100 | 24 | 92 |
| 4 | o-Iodoaniline | 1-(4-Methoxyphenyl)-1-propyne | 5 mol% Pd(OAc)₂ | NaOAc | NMP | 110-130 | 24 | 88 |
Experimental Protocol: Synthesis of 2,3-Diphenylindole
To a flame-dried Schlenk flask are added o-iodoaniline (1.0 mmol, 219 mg), diphenylacetylene (1.5 mmol, 267 mg), potassium carbonate (2.0 mmol, 276 mg), and lithium chloride (1.0 mmol, 42 mg). The flask is evacuated and backfilled with argon three times. Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added via syringe, followed by palladium(II) acetate (B1210297) (0.05 mmol, 11.2 mg). The reaction mixture is then heated to 100 °C in an oil bath and stirred for 20 hours. After cooling to room temperature, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (hexanes/ethyl acetate gradient) to afford 2,3-diphenylindole as a white solid.
Reaction Workflow
Caption: Generalized workflow for the Larock indole synthesis.
Direct C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of 4-arylindoles, avoiding the need for pre-functionalization of the indole ring.[3][4] This approach often relies on the use of a directing group to control the regioselectivity of the arylation.
Experimental Data
| Entry | Indole Substrate | Arylating Agent | Catalyst System | Directing Group | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Pivaloylindole | Iodobenzene (B50100) | 5 mol% Pd(OAc)₂ | Pivaloyl | Ag₂CO₃ | Toluene (B28343) | 120 | 24 | 78 |
| 2 | N-Benzyl-3-formylindole | 4-Iodotoluene | 10 mol% Pd(OAc)₂ | Formyl | AgOAc, TFA | HFIP | 65 | 12 | 85 |
| 3 | 3-Acetylindole | Methyl 4-iodobenzoate | 10 mol% Pd(OAc)₂ | Acetyl | AgOAc, TFA | HFIP | 120 | 24 | 83 |
| 4 | Indole | Phenylboronic Acid | 5 mol% [RhCp*Cl₂]₂ | None | Cu(OAc)₂ | t-AmylOH | 110 | 16 | 65 |
Experimental Protocol: C4-Arylation of 3-Pivaloylindole
A mixture of 3-pivaloylindole (0.2 mmol, 43 mg), iodobenzene (0.3 mmol, 34 µL), palladium(II) acetate (0.01 mmol, 2.2 mg), and silver(I) carbonate (0.3 mmol, 83 mg) in anhydrous toluene (2 mL) is placed in a sealed tube. The tube is flushed with argon and then heated at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to give the 4-aryl-3-pivaloylindole.
Signaling Pathway
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Buchwald-Hartwig Amination (Intramolecular)
While more commonly used for intermolecular C-N bond formation, the Buchwald-Hartwig amination can be adapted for the intramolecular synthesis of heterocyclic compounds, including indoles.[4][5] This approach involves the cyclization of a suitably substituted aniline (B41778) precursor. For the synthesis of a 4-arylindole, this would typically involve an intramolecular C-N coupling of a 2-amino-2'-halobiphenyl derivative.
Experimental Data
| Entry | Substrate | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-2'-bromo-5-methylbiphenyl | 2 mol% Pd₂(dba)₃ | 4 mol% RuPhos | NaOtBu | Toluene | 100 | 12 | 88 |
| 2 | Ethyl 2-(2-bromoanilino)-2-phenylacetate | 5 mol% Pd(OAc)₂ | 10 mol% XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | 2-Amino-2'-chloro-4'-methoxybiphenyl | 2 mol% Pd(OAc)₂ | 4 mol% SPhos | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
Experimental Protocol: Synthesis of 6-Methyl-4-phenylindole
A flame-dried Schlenk tube is charged with 2-amino-2'-bromo-5-methylbiphenyl (0.5 mmol, 131 mg), sodium tert-butoxide (0.75 mmol, 72 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and RuPhos (0.02 mmol, 9.4 mg). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate (20 mL) and filtered through Celite. The filtrate is concentrated, and the residue is purified by column chromatography (hexanes/ethyl acetate) to yield 6-methyl-4-phenylindole.
Logical Relationship
Caption: Logical flow of the intramolecular Buchwald-Hartwig approach.
Conclusion
The Suzuki coupling remains a highly reliable and versatile method for the synthesis of 4-arylindoles. However, the alternative methods presented here offer distinct advantages in specific contexts. The Larock indole synthesis provides a convergent and efficient route to 2,3-disubstituted 4-arylindoles. Direct C-H activation represents a more atom-economical approach, circumventing the need for pre-functionalization of the indole core, although it often requires a directing group for regiocontrol. The intramolecular Buchwald-Hartwig amination offers a pathway to construct the indole ring system through C-N bond formation, which can be advantageous for the synthesis of certain complex structures.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthetic route. The data and protocols provided in this guide are intended to assist researchers in making informed decisions when designing their synthetic strategies for accessing the medicinally important class of 4-arylindoles.
References
A Comparative Benchmarking Guide to the Synthetic Routes of Indole-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the primary synthetic routes to Indole-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The performance of each method is evaluated based on key metrics such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols and quantitative data.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research, with substitutions at the C4 position of the indole (B1671886) ring being explored for the development of potent kinase inhibitors, including PI3K inhibitors.[1] The efficient and selective synthesis of this key intermediate is therefore of paramount importance. This guide benchmarks three principal synthetic strategies: Directed Ortho-Metalation, Miyaura Borylation, and C-H Borylation.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of this compound pinacol (B44631) ester via the three main routes.
| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Directed Ortho-Metalation | N-protected Indole | n-BuLi or LDA, B(OR)₃ | 77-99[2] | >95 (typical) | 2-4 | High regioselectivity, well-established | Requires N-protection/deprotection, cryogenic conditions |
| Miyaura Borylation | 4-Haloindole | B₂pin₂, Pd catalyst, Base | 65-92 (general)[3] | >95 (typical) | 12-24 | High functional group tolerance, mild conditions | Requires synthesis of 4-haloindole, residual palladium |
| C-H Borylation | N-protected Indole | BBr₃, directing group | 71-86[4] | >95 (typical) | 1-2 | Atom economical, avoids pre-functionalization | Regioselectivity can be challenging, may require specific directing groups |
Detailed Experimental Protocols
Directed Ortho-Metalation
This method offers excellent regioselectivity for the C4 position through the use of a directing group on the indole nitrogen. A common and effective approach involves the use of a removable carbamate (B1207046) directing group.
Experimental Protocol:
-
Protection: To a solution of indole in an appropriate solvent, add a suitable carbamoyl (B1232498) chloride (e.g., Boc anhydride) and a base (e.g., DMAP) to protect the indole nitrogen.
-
Lithiation: The N-protected indole is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of an organolithium reagent (e.g., n-BuLi or s-BuLi) is added dropwise, and the mixture is stirred for 1-2 hours to effect regioselective lithiation at the C4 position.
-
Borylation: A borate (B1201080) ester (e.g., triisopropyl borate or isopropoxy pinacol borane) is added to the reaction mixture at -78 °C, and the solution is allowed to warm to room temperature overnight.
-
Work-up and Deprotection: The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride. The organic layer is extracted, dried, and concentrated. The protecting group can then be removed under appropriate conditions (e.g., acid or base hydrolysis, or catalytic reduction) to yield this compound.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that serves as a powerful tool for the synthesis of aryl and heteroaryl boronic esters from the corresponding halides.
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 4-haloindole (e.g., 4-bromoindole), bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: The mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound pinacol ester.
C-H Borylation
Direct C-H borylation is an increasingly popular, atom-economical approach that avoids the pre-functionalization of the starting material. Achieving C4-selectivity on the indole ring typically requires a directing group.
Experimental Protocol:
-
Reaction Setup: To a solution of an N-acyl protected indole (e.g., N-pivaloylindole) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add BBr₃ at room temperature.
-
Reaction: The reaction mixture is stirred for 1-2 hours. The N-acyl group directs the borylation to the C7 and C4 positions, with selectivity often favoring the C7 position. However, specific substitution patterns on the indole can favor C4 borylation.
-
Work-up and Pinacol Ester Formation: The reaction is quenched with an appropriate reagent, and the resulting boronic acid can be converted to the more stable pinacol ester by treatment with pinacol.
-
Deprotection and Purification: The N-acyl protecting group is removed, and the final product is purified by column chromatography.
Visualizing the Synthetic and Logical Workflows
Synthetic Pathways Overview
Caption: Key synthetic routes to this compound.
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis.
Biological Context: Role in Signaling Pathways
While this compound itself has not been identified as a direct modulator of specific signaling pathways, the indole scaffold is a well-established pharmacophore in a multitude of biologically active compounds. Notably, indole derivatives are extensively investigated as kinase inhibitors.[5] Research has highlighted that substitution at the C4 position of the indole ring can lead to potent inhibitors of phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes crucial in cell signaling pathways that regulate cell growth, proliferation, and survival.[1]
The boronic acid moiety is also a key feature in a number of approved drugs, where it often acts as a warhead that forms a reversible covalent bond with the target enzyme, leading to potent inhibition.[6][7] Therefore, this compound serves as a critical starting material for the synthesis of more complex molecules designed to target specific nodes in cellular signaling cascades, particularly those involving kinases.
Logical Relationship for Drug Discovery
Caption: The role of this compound in a drug discovery workflow.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and disadvantages.
-
Directed Ortho-Metalation offers high regioselectivity and is a well-established method, making it a reliable choice for small-scale synthesis where the use of cryogenic conditions and protecting groups is manageable.
-
Miyaura Borylation provides a milder and more functional group tolerant alternative, particularly suitable for larger-scale synthesis, provided the corresponding 4-haloindole is readily available.
-
C-H Borylation represents the most atom-economical approach, though achieving high C4-selectivity can be challenging and may require specific directing groups and careful optimization.
The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the specific requirements for purity and functional group compatibility. The utility of this compound as a precursor to potent kinase inhibitors underscores the importance of efficient and scalable access to this key building block in modern drug discovery.
References
- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ligands for Suzuki-Miyaura Coupling of Indole-4-boronic Acid
In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are pivotal in drug discovery and materials science.[1][2] The functionalization of the indole (B1671886) scaffold, a privileged structure in medicinal chemistry, often relies on this powerful palladium-catalyzed reaction.[1] This guide provides a head-to-head comparison of common ligands employed in the Suzuki-Miyaura coupling of indole-4-boronic acid with various aryl halides, offering researchers, scientists, and drug development professionals a comprehensive overview of ligand performance based on available experimental data.
The choice of ligand is critical in the Suzuki-Miyaura coupling as it influences the stability and reactivity of the palladium catalyst, thereby affecting reaction yields, scope, and conditions.[2] For challenging substrates like indoles, which can act as catalyst inhibitors, the selection of an appropriate ligand is even more crucial.[3] This comparison focuses on two major classes of ligands: phosphine-based ligands and N-heterocyclic carbene (NHC) ligands.
Performance Comparison of Ligand Classes
The following tables summarize the performance of various ligands in Suzuki-Miyaura coupling reactions involving indole substrates. While specific data for this compound is extrapolated from couplings of other indole isomers and derivatives, these tables provide a reliable reference for ligand selection.
Table 1: Phosphine-Based Ligands in Indole Suzuki-Miyaura Coupling
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Representative Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 80 | 2.5 | ~80 | [4] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 2-3 | 91-99 | [3] |
| CM-phos | Pd₂(dba)₃ | K₂CO₃ | Toluene | 110 | 0.02-0.2 | High | [5][6] |
| P(tBu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 1.5 | High | [2] |
| RuPhos | Pd-G3-RuPhos | K₃PO₄ | Dioxane/H₂O | 80 | 1.5 | High | Not explicitly in search results |
Table 2: N-Heterocyclic Carbene (NHC) Ligands in Indole Suzuki-Miyaura Coupling
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Representative Yield (%) | Reference |
| SIPr | (SIPr)Pd(allyl)Cl | K₃PO₄ | THF/H₂O | Room Temp. | 0.05-1 | High | [7] |
| SIMes | (SIMes)Pd(allyl)Cl | K₃PO₄ | THF/H₂O | Room Temp. | 0.05-1 | High | [8] |
| IPr | [Pd(IPr)(μ-Cl)Cl]₂ | K₂CO₃ | Toluene | 110 | 1-2 | High | [9] |
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving indole substrates.
General Procedure using a Phosphine Ligand (XPhos)
This protocol is adapted from studies on the coupling of nitrogen-rich heterocycles.[3]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the aryl halide (1.00 mmol), this compound (1.50 mmol), potassium phosphate (B84403) (K₃PO₄, 2.00 mmol), and the XPhos-palladium precatalyst (1.0–1.5 mol%).
-
Solvent Addition: Dioxane (4 mL) and water (1 mL) are added to the vial.
-
Reaction Conditions: The vial is sealed and the mixture is stirred at 60 °C for 5–8 hours.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure using an N-Heterocyclic Carbene (NHC) Ligand (SIPr)
This protocol is based on the use of (NHC)Pd(allyl)Cl complexes for room-temperature Suzuki-Miyaura reactions.[7]
-
Reaction Setup: In a glovebox, a vial is charged with the (SIPr)Pd(allyl)Cl precatalyst (0.05-1 mol%), the aryl halide (1.0 mmol), and this compound (1.2 mmol).
-
Base and Solvent Addition: Potassium phosphate (K₃PO₄, 1.5 mmol) is added, followed by tetrahydrofuran (B95107) (THF, 2 mL) and water (0.2 mL).
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred vigorously at room temperature for the specified time (typically minutes to a few hours).
-
Workup and Purification: The reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
Visualizing the Process
To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Groups Dictate Reactivity of Indole-4-boronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of success in complex organic syntheses. This guide provides a detailed comparison of the reactivity of unprotected, N-Boc, and N-Tos protected indole-4-boronic acid in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The choice of protection, or lack thereof, significantly impacts reaction yields and scope, dictating the efficiency of carbon-carbon bond formation critical in the development of novel therapeutics and functional materials.
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling reactions is of paramount importance. This compound is a key building block for introducing substituents at the C4 position of the indole ring. However, the acidic N-H proton and the electron-rich nature of the indole nucleus can lead to undesired side reactions and catalyst inhibition in palladium-catalyzed couplings. Nitrogen protection is a common strategy to mitigate these issues, with tert-butyloxycarbonyl (Boc) and p-toluenesulfonyl (Tos) being two of the most frequently employed protecting groups. This guide presents a comparative analysis of the performance of these three variants of this compound in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.
Performance Comparison in Suzuki-Miyaura Coupling
The choice of protecting group on the indole nitrogen has a profound effect on the outcome of Suzuki-Miyaura coupling reactions. The following table summarizes the observed reactivity trends and yields for the coupling of unprotected, N-Boc, and N-Tos protected indole-4-boronic acids with aryl halides.
| Substrate | Protecting Group | General Reactivity Trend | Example Reaction & Yield |
| This compound | None (N-H) | Highest yield in couplings with aryl bromides.[1] | Homocoupling: 61-81%[2] |
| 1-Boc-indole-4-boronic acid | Boc (tert-butyloxycarbonyl) | Moderate yield, lower than unprotected.[1] | Data for a specific cross-coupling with a common aryl halide is not readily available in the searched literature for a direct comparison. |
| 1-Tos-indole-4-boronic acid | Tos (p-toluenesulfonyl) | Lowest yield of the three in this specific coupling scenario.[1] | Data for a specific cross-coupling with a common aryl halide is not readily available in the searched literature for a direct comparison. |
Note: The yields are highly dependent on the specific reaction partners, catalyst system, base, and solvent employed. The trend presented is based on the coupling of indolylboronic acids with phenyl bromides.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of unprotected and N-protected indoles.
General Protocol for Suzuki-Miyaura Coupling of Unprotected this compound (Homocoupling)
This protocol is adapted from a procedure for the homocoupling of 4-boronic acid indole.[2]
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 equiv).
-
Add Pd(OAc)₂ (5 mol %) as the palladium source.
-
Add sodium carbonate (Na₂CO₃) as the base.
-
The solvent system used is a mixture of water and acetone.
-
The reaction can be performed open to the air at room temperature.
-
For improved yields, tosyl chloride (0.5 equiv) can be added to the reaction mixture.[2]
Work-up:
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
General Protocol for Suzuki-Miyaura Coupling of N-Protected Indoles with Aryl Halides
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving N-protected heterocycles.[3][4]
Reaction Setup:
-
In a flask, combine the N-protected (Boc or Tos) indole boronic acid or its pinacol (B44631) ester (1.0-1.5 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol %), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add a degassed solvent system (e.g., dioxane/water, DME, toluene).
-
The reaction mixture is then heated to a temperature ranging from 80 °C to 110 °C.
-
The progress of the reaction is monitored by TLC or LC-MS.
Work-up:
-
Once the reaction is complete, it is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium or sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography.
Logical Relationships and Workflows
The decision-making process for selecting a protecting group strategy in a Suzuki-Miyaura coupling involving this compound can be visualized as a logical workflow.
Caption: Decision workflow for protecting group strategy.
The general catalytic cycle for the Suzuki-Miyaura reaction illustrates the key steps involved in the carbon-carbon bond formation.
Caption: Suzuki-Miyaura catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
Cross-Validation of Analytical Methods for Indole-4-boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the characterization and quantification of Indole-4-boronic acid, a key building block in organic synthesis and pharmaceutical development. The purity and accurate quantification of this compound are critical for ensuring the efficacy and safety of final drug products. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and performance data to aid in method selection and validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound depends on the specific analytical need, such as purity assessment, impurity profiling, structural confirmation, or quantification. Cross-validation, the process of comparing results from two or more distinct analytical techniques, provides a high degree of confidence in the data's integrity.[1]
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Separation based on polarity. | Purity assessment, impurity profiling, quantification. | High resolution, sensitivity, and specificity.[1] | Potential for on-column degradation of boronic acids.[1] The labile nature of boronic acids can lead to poor peak shape and variable retention times in traditional reversed-phase HPLC.[2] |
| LC-MS | Separation based on polarity, with detection by mass-to-charge ratio. | Quantification at low levels, identification of impurities. | High sensitivity and specificity, provides molecular weight information.[3] Capable of detecting underivatized boronic acids.[4] | Ion suppression effects, complexity of the instrument. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation capabilities.[1] | Requires derivatization for non-volatile boronic acids like this compound.[1][5] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation and confirmation, purity assessment. | Provides detailed structural information, non-destructive. ¹¹B NMR is characteristic for the boronic acid group.[1][6] | Lower sensitivity compared to chromatographic methods, may not be suitable for trace analysis. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analysis of boronic acids using various methods. The data is compiled from studies on structurally similar aromatic boronic acids and serves as a general guideline.
| Parameter | HPLC[7] | LC-MS[3][4] | GC-MS (derivatized)[8] | NMR Spectroscopy[6] |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | Quantitative NMR (qNMR) can achieve high linearity. |
| Limit of Detection (LOD) | 0.1 µg for many boronic acids.[9] | As low as 2 pg/mL.[3] | In the ppm range. | Typically in the mg to µg range. |
| Limit of Quantification (LOQ) | 1.0 µg for many boronic acids.[9] | 2-10 pg/mL.[3] | 2.5 ppm for BPD, 30 ppm for BBA (back-calculated).[8] | Dependent on the number of scans and magnetic field strength. |
| Precision (%RSD) | <2.0%[9] | <3%[3] | Not specified. | High precision is achievable with proper experimental setup. |
| Recovery (%) | 97.1 to 105.7%[9] | 80-120%[4] | Not specified. | Not applicable. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are general and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the purity assessment and quantification of this compound.
Instrumentation:
-
HPLC system with a PDA detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase modification).[11]
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with an acidic modifier like 0.1% phosphoric acid.[11]
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration within the calibration range.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the standards and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity or concentration of this compound by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers high sensitivity for the quantification of this compound, especially at trace levels.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[4]
Reagents:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Ammonium (B1175870) acetate (B1210297) or ammonia (B1221849) for mobile phase modification.[4][9]
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (acetonitrile).[9]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Serially dilute with a mixture of methanol (B129727) and water to create calibration standards.[3]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the linear range of the assay.
-
LC-MS Conditions:
-
Analysis: Inject the standards and samples.
-
Calculation: Quantify this compound using the calibration curve constructed from the peak areas of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis. This method is primarily used for identifying and quantifying volatile impurities or after converting the analyte to a more volatile form.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
Reagents:
-
Derivatization agent (e.g., a silylating agent like BSTFA).
-
Aprotic solvent (e.g., carbon tetrachloride or dichloromethane).[8]
-
Helium (carrier gas).
Procedure:
-
Derivatization: React a known amount of the sample with the derivatizing agent in an aprotic solvent.
-
GC-MS Conditions:
-
Inlet temperature: 240 °C.[8]
-
Carrier gas flow: 2 mL/min (constant flow).[8]
-
Oven temperature program: Start at 80 °C, hold for 1 min, then ramp to 250 °C at 2.5 °C/min, and hold for 1 min.[8]
-
Injection mode: Split (e.g., 10:1).[8]
-
MS detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Analysis: Inject the derivatized sample into the GC-MS.
-
Data Interpretation: Identify compounds based on their mass spectra and retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of this compound and for assessing its purity against known reference standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).[1]
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆).[1]
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in about 0.7 mL of the deuterated solvent in an NMR tube.[1]
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton environments.
-
Acquire a ¹³C NMR spectrum for carbon skeleton information.
-
Acquire an ¹¹B NMR spectrum, which is highly characteristic of the boronic acid group, to confirm the presence and hybridization state of the boron atom.[6]
-
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound. Purity can be estimated by comparing the integral of the analyte signals to those of impurities.
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for each analytical method.
Caption: HPLC Experimental Workflow
Caption: LC-MS Experimental Workflow
Caption: GC-MS Experimental Workflow
Caption: NMR Spectroscopy Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. analysis of boric acid by LC-MS - Chromatography Forum [chromforum.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of Indole-4-Boronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Indole-4-boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a compliant and safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Always handle this chemical within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).
Hazard Summary
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets.[1]
In case of accidental release, sweep or shovel the spilled solid material into an appropriate, labeled container for disposal.[1] Avoid generating dust. Environmental precautions dictate that this chemical should not be released into the environment.[2]
Disposal Procedures
There are two primary methods for the disposal of this compound waste, contingent on the quantity and the capabilities of your facility.
Collection for Hazardous Waste Disposal
This is the recommended method for large quantities of this compound or for laboratories not equipped for in-lab chemical treatment.
-
Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Segregation: this compound waste should be segregated from other waste streams, particularly from strong oxidizing agents and strong acids, with which it is incompatible.[1]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.
In-Lab Neutralization of Small Quantities
For small quantities of this compound waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations. This compound is a weak acid and can be neutralized with a mild base. This procedure should be performed in a chemical fume hood while wearing all required PPE.
Experimental Protocol for Neutralization:
Materials:
-
This compound waste (solid or in aqueous solution)
-
Beaker of appropriate size
-
Stir bar and stir plate
-
Mild base solution (e.g., 1 M sodium bicarbonate or 1 M sodium hydroxide)
-
pH paper or a calibrated pH meter
-
Water
Procedure:
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of water in the beaker. If neutralizing an aqueous solution, place it directly in the beaker.
-
Neutralization: While stirring the solution, slowly add the mild base solution dropwise.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter.
-
Completion: Continue to add the basic solution until the pH is between 5.5 and 9.0.
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. It is imperative to confirm that this practice is permitted by your institution and local wastewater authority.
Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect Rinsate: The first rinsate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as hazardous waste.
-
Final Container Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Indole-4-boronic acid
This guide provides immediate, critical safety and logistical information for handling Indole-4-boronic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification:
This compound is classified as a hazardous chemical.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] The signal word for this chemical is "Warning".[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Mandatory: Tight-sealing chemical safety goggles. Recommended: Full-face shield when there is a risk of splashing.[2][3] | To protect eyes from contact, which can cause serious irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | To prevent skin contact and potential irritation.[3] |
| Body Protection | Required: Laboratory coat. Recommended: Chemical-resistant apron over the lab coat for larger quantities or higher-risk tasks.[3] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | Not typically necessary for small quantities in a well-ventilated fume hood. Required: NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if dust or aerosols are generated.[2][3] | To prevent irritation of the respiratory tract.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before entering the handling area.
-
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection :
-
Disposal Procedure :
-
Dispose of the hazardous waste through a licensed contractor or an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
Emergency Spill Protocol
In the event of a spill, follow these steps:
-
Evacuate : Immediately clear all non-essential personnel from the spill area.[3]
-
Ventilate : If it is safe to do so, ensure the area is well-ventilated.[3]
-
Contain : For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance. Avoid creating dust.[3]
-
Clean-up : Carefully transfer the contained material into a labeled, sealed container for hazardous waste disposal.[3]
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
